Product packaging for Sucrose stearate(Cat. No.:CAS No. 136152-91-5)

Sucrose stearate

Cat. No.: B1311164
CAS No.: 136152-91-5
M. Wt: 608.8 g/mol
InChI Key: SZYSLWCAWVWFLT-UTGHZIEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sucrose stearate is a non-ionic surfactant synthesized from the esterification of sucrose with stearic acid, resulting in a molecule with a hydrophilic sucrose headgroup and a lipophilic stearic acid tail . This structure affords the compound a tunable hydrophilic-lipophilic balance (HLB) value, typically ranging from 1 to 16, which dictates its emulsifying behavior and solubility . It is characterized by its high biodegradability, biocompatibility, and mildness, making it a subject of interest across various research fields . In pharmaceutical research, this compound is extensively investigated as a key component in drug delivery systems. It acts as a stabilizer and permeability enhancer in nanoemulsions and macroemulsions for dermal applications, where it can form complex hydrophilic networks that improve formulation viscosity and stability without hindering drug release . Furthermore, its compressibility and swelling behavior make it a promising controlled-release agent for oral drug delivery matrix tablets . In food science studies, this compound serves as an effective emulsifier to improve the stability and quality of oil-in-water emulsions, helping to reduce unappealing fat droplet separation in products like ready-to-eat meals . Its role in lipid digestion is also a key area of investigation; research using simulated gastrointestinal tract models shows that the HLB value and degree of esterification of this compound can significantly influence the rate and extent of lipolysis, with lower HLB values tending to suppress free fatty acid release . For researchers in materials science, this compound is valuable for creating and studying advanced colloidal systems, including oleogels and oleofoams, due to its temperature-responsive self-assembly properties and ability to crystallize at oil-air interfaces . This reagent is supplied as a high-purity, off-white to white powder . It is stable at temperatures up to 185°C and within a pH range of 4 to 8, outside of which hydrolysis may occur . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H56O12 B1311164 Sucrose stearate CAS No. 136152-91-5

Properties

CAS No.

136152-91-5

Molecular Formula

C30H56O12

Molecular Weight

608.8 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate

InChI

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1

InChI Key

SZYSLWCAWVWFLT-UTGHZIEOSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Other CAS No.

136152-91-5
25168-73-4

Synonyms

sucrose monostearate
sucrose stearate

Origin of Product

United States

Synthetic Methodologies and Reaction Optimization for Sucrose Stearate Production

Chemical Synthesis Pathways for Sucrose (B13894) Stearate (B1226849)

Transesterification is a common and commercially significant method for synthesizing sucrose stearate. This process involves the reaction of sucrose with a fatty acid ester, typically a methyl or vinyl ester of stearic acid, in the presence of a catalyst. The selection of the catalyst, solvent system (or lack thereof), and the nature of the acyl donor are critical factors influencing the reaction's efficiency and the final product's composition.

Alkali catalysts are frequently employed in the transesterification of sucrose. Potassium carbonate (K₂CO₃) is a widely used catalyst due to its effectiveness and relatively low cost. google.comresearchgate.net Other basic catalysts such as sodium carbonate (Na₂CO₃), potassium hydroxide (B78521) (KOH), and sodium methoxide (B1231860) (CH₃ONa) have also been investigated. researchgate.netgoogle.comuctm.edu The catalytic mechanism involves the deprotonation of the sucrose hydroxyl groups, forming a sucrate anion that then acts as a nucleophile, attacking the carbonyl carbon of the fatty acid ester.

The use of metal alkanoates, such as magnesium stearate or zinc stearate, in conjunction with an alkali catalyst has been shown to significantly improve the reaction environment, particularly in solvent-free systems. assemblingsugars.fr These metal soaps can act as phase transfer catalysts or help to form a homogeneous molten paste, facilitating the interaction between the hydrophilic sucrose and the lipophilic fatty acid ester. assemblingsugars.fr This approach can lead to faster reaction times and a higher proportion of sucrose monoesters in the final product. assemblingsugars.fr

Table 1: Comparison of Catalyst Systems in this compound Synthesis

Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
Alkali Catalysts (e.g., K₂CO₃, Na₂CO₃) Temperature: 110-140°C; often in a solvent like DMSO or DMF, or solvent-free. google.comresearchgate.netgoogle.comCost-effective, readily available.Can lead to side reactions like saponification; removal from the final product can be challenging. e3s-conferences.org
Metal Alkanoate-Assisted (e.g., Magnesium Stearate + KOH) Temperature: ~125-135°C; solvent-free. assemblingsugars.frPromotes homogeneity in solvent-free systems, can increase the yield of monoesters. assemblingsugars.frIntroduces additional components that may need to be removed. assemblingsugars.fr
Sodium Methoxide (CH₃ONa) Used in the preparation of fatty acid methyl esters prior to transesterification. ekb.egEffective for methyl ester synthesis. ekb.egMore expensive and specific handling required compared to carbonates. uctm.edu

Solvent-free synthesis of this compound offers significant environmental and economic advantages by eliminating the need for costly and potentially toxic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). assemblingsugars.frekb.eg These processes are typically conducted at elevated temperatures (around 120-140°C) and under vacuum to facilitate the removal of the alcohol byproduct (e.g., methanol), which drives the reaction towards completion. google.comassemblingsugars.fr

A key challenge in solvent-free synthesis is overcoming the poor miscibility of solid, hydrophilic sucrose and the liquid, hydrophobic fatty acid methyl ester. assemblingsugars.fr The use of co-emulsifiers or the aforementioned metal alkanoates can create a more homogeneous reaction mixture, improving reaction rates and yields. google.comassemblingsugars.fr Research has shown that milling the sucrose to reduce particle size can also enhance the reaction rate in solvent-free systems by increasing the surface area available for reaction. researchgate.net

The choice of acyl donor plays a pivotal role in the transesterification process. Fatty acid methyl esters, such as methyl stearate, are commonly used due to their availability and reactivity. ekb.egfoodadditives.net The transesterification with methyl esters is a reversible reaction, and the removal of the methanol (B129727) byproduct is essential to achieve high conversion rates. sci-hub.se

Vinyl esters, such as vinyl stearate, have emerged as highly effective acyl donors. frontiersin.org The transesterification reaction with a vinyl ester is practically irreversible because the byproduct, acetaldehyde, is highly volatile and easily removed from the reaction mixture. google.com This allows the reaction to proceed at lower temperatures (as low as 30°C), which can minimize the degradation of sucrose and the formation of colored by-products. google.com This method can yield a high proportion of sucrose monoesters, often exceeding 90% purity after purification.

Triglycerides, such as those found in tallow (B1178427) or palm oil, can also be used as acyl donors in a solvent-free process. google.comsci-hub.se This approach is economically attractive as it utilizes readily available fats and oils. However, the reaction product is a complex mixture of sucrose esters, monoglycerides (B3428702), and diglycerides, which may be desirable for certain applications but requires further separation if a pure sucrose ester is needed. google.comsci-hub.se

Table 2: Efficacy of Different Acyl Donors in this compound Synthesis

Acyl DonorReaction ByproductKey AdvantagesKey Disadvantages
Methyl Stearate MethanolReadily available, cost-effective. ekb.egfoodadditives.netReversible reaction requires byproduct removal; may require higher temperatures. sci-hub.se
Vinyl Stearate AcetaldehydeIrreversible reaction, allows for lower reaction temperatures, high monoester yield. google.comVinyl esters can be more expensive to produce.
Triglycerides (e.g., Tallow, Palm Oil) Glycerides (mono-, di-)Utilizes inexpensive, readily available fats and oils. google.comsci-hub.seProduces a complex mixture of products. google.comsci-hub.se

While transesterification is more common commercially, direct esterification of sucrose with stearic acid is another synthetic route. This method avoids the intermediate step of preparing a fatty acid ester. However, it is generally considered that sucrose esters cannot be efficiently prepared by the direct esterification of sucrose with a fatty acid under typical conditions due to the low reactivity of the hydroxyl groups of sucrose and the potential for caramelization at the high temperatures required. google.com

Despite these challenges, research has demonstrated the feasibility of direct esterification in high-boiling aprotic dipolar solvents like N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 170°C) and under reduced pressure. Under these conditions, high conversions of stearic acid (up to 98%) can be achieved, yielding a mixture of mono-, di-, and triesters.

Optimizing reaction parameters is critical for controlling the synthesis of this compound, influencing both the yield and the distribution of mono- and polyesters.

Temperature: The reaction temperature significantly affects the reaction rate. In solvent-free transesterification, temperatures are typically maintained between 110°C and 140°C. google.com Below this range, the reaction rate is substantially slow, while temperatures above 140°C can lead to the charring and degradation of sucrose. google.comresearchgate.net For direct esterification in a solvent, temperatures can reach up to 170°C. When using more reactive acyl donors like vinyl esters, the reaction can be carried out at much lower temperatures, around 30-50°C. google.com

Molar Ratios: The molar ratio of sucrose to the acyl donor is a key factor in determining the degree of esterification. A higher molar ratio of the acyl donor to sucrose generally favors the formation of higher substituted sucrose esters. Conversely, to obtain a higher proportion of sucrose monoesters, a molar excess of sucrose is often used, though this can complicate purification. The optimal ratio depends on the desired product composition and the specific reaction system. For instance, in one study on direct esterification, a sucrose to stearic acid molar ratio of 1:6 was used.

Reaction Time: The duration of the reaction is optimized to maximize the conversion of reactants while minimizing the formation of degradation products. Reaction times can vary widely depending on the other parameters. For example, solvent-free transesterification may require several hours (e.g., 3-4 hours), while direct esterification at high temperatures might take up to 18 hours to reach high conversion. assemblingsugars.fr The use of highly efficient catalytic systems or reactive acyl donors can significantly shorten the required reaction time.

Table 3: Optimization of Reaction Parameters in this compound Synthesis

ParameterTypical Range/ValueEffect on Reaction
Temperature 110 - 170°CIncreases reaction rate but can cause sucrose degradation at higher temperatures. google.com
Molar Ratio (Sucrose:Acyl Donor) Varies (e.g., 1:1 to 1:6)Influences the degree of esterification (mono- vs. polyesters). ekb.eg
Reaction Time 3 - 18 hoursLonger times can increase yield but also risk byproduct formation. ui.ac.id
Exploration of Solvent-Free Synthesis Techniques

Direct Esterification Processes with Stearic Acid

Enzymatic Synthesis of this compound Esters

Enzymatic synthesis of sucrose esters offers a highly selective and environmentally favorable alternative to chemical methods. e3s-conferences.orgmdpi.com Lipases (EC 3.1.1.3) are the primary biocatalysts used, capable of catalyzing esterification and transesterification reactions under specific conditions. scielo.br This biological approach minimizes the formation of unwanted by-products and colorization that often occur at the high temperatures required for chemical synthesis. e3s-conferences.orgdss.go.th

The enzymatic production of this compound primarily involves two types of reactions: esterification and transesterification. scielo.br

Esterification : This is a direct reaction between sucrose and stearic acid. ui.ac.id In this process, a lipase (B570770) catalyzes the formation of an ester bond between one of the hydroxyl groups of the sucrose molecule and the carboxyl group of stearic acid, releasing a molecule of water as a by-product. The reaction is reversible, and the presence of water can lead to the hydrolysis of the formed ester, which presents a challenge for achieving high yields. mdpi.com

Transesterification : This reaction involves the transfer of an acyl group from an activated stearic acid ester, typically a simple alkyl ester like methyl stearate or vinyl stearate, to the sucrose molecule. ekb.egresearchgate.netembrapa.br The use of vinyl esters as acyl donors can make the reaction irreversible, as the co-product, vinyl alcohol, tautomerizes to acetaldehyde. Transesterification with methyl stearate produces methanol as a by-product, which can be removed to shift the reaction equilibrium towards product formation. ekb.egresearchgate.net This method is often preferred as it can lead to higher conversion rates compared to direct esterification. researchgate.net For instance, a solvent-free transesterification reaction between sucrose and methyl stearate using a K₂CO₃ catalyst has been shown to achieve a methyl stearate conversion of over 99%. researchgate.net

The choice of lipase is critical as it dictates the reaction's efficiency and the regioselectivity of the acylation, determining which of sucrose's eight hydroxyl groups is esterified. researchgate.net Lipases from different microbial sources exhibit varying specificities.

Commonly Used Lipases : Immobilized lipases are frequently employed for their stability and reusability. nih.gov Prominent examples include Candida antarctica lipase B (CALB, often sold as Novozym 435), Rhizomucor miehei lipase (RML, sold as Lipozyme RM IM), and lipases from Candida rugosa and Thermomyces lanuginosus. scielo.brui.ac.idembrapa.brresearchgate.netresearchgate.net

Regioselectivity : Lipases often show a high degree of regioselectivity, primarily acylating the primary hydroxyl groups of sucrose (at positions 6, 1', and 6') due to lower steric hindrance. For example, enzymatic synthesis often favors the production of sucrose-6-O-monoesters. The selectivity can be influenced by the reaction conditions, including the solvent and the nature of the acyl donor. sci-hub.se The use of biocatalysis offers a significant advantage over chemical synthesis, which typically produces a more complex and less defined mixture of regioisomers. embrapa.br

Activity Profiles : The catalytic activity of lipases is profoundly influenced by the reaction environment. For example, Candida antarctica lipase B has been shown to be effective in synthesizing sucrose esters, achieving high yields. e3s-conferences.orgmdpi.com In one study, C. antarctica lipase was used to catalyze the reaction between methyl esters and sucrose, reaching a yield of 90.45%. e3s-conferences.org The enzyme's performance is tied to factors like temperature, pH, and the presence of organic solvents. ui.ac.idanalis.com.my

The reaction medium plays a pivotal role in the enzymatic synthesis of this compound, primarily because of the poor mutual solubility of the hydrophilic sucrose and the lipophilic stearic acid. mdpi.comresearchgate.net

Organic Solvents : Organic solvents are often used to co-solubilize the substrates and create a favorable environment for the lipase. sci-hub.se The choice of solvent is crucial; polar solvents can dissolve sucrose but may inactivate the enzyme, while non-polar solvents are better for lipase activity but poor at dissolving sucrose. mdpi.com

Common Solvents : Solvents such as n-hexane, tert-butanol, 2-methyl-2-butanol (B152257) (2M2B), and dimethyl sulfoxide (DMSO) have been used. ui.ac.idresearchgate.nettandfonline.com For example, yields of 10% to 24% for fructose (B13574) and glucose esters of stearic acid were achieved using immobilized Candida and Mucor miehei lipases in tert-butyl alcohol. researchgate.net Ionic liquids are also being explored as "green" alternatives to conventional organic solvents, as they can enhance sugar solubility while maintaining enzyme activity. mdpi.comanalis.com.my

Solvent-Free Systems : To create more cost-effective and environmentally friendly processes, solvent-free systems are being developed. ekb.egmdpi.com In these systems, one of the substrates, typically the fatty acid or its methyl ester, acts as the solvent. ekb.eg

Water Content : Water activity (aw) is a critical parameter in enzymatic esterification. mdpi.com A minimal amount of water is essential to maintain the lipase's catalytically active conformation. However, excess water, which is also a by-product of esterification, can shift the reaction equilibrium back towards hydrolysis, reducing the ester yield. mdpi.com To manage water content, molecular sieves or silica (B1680970) gel are often added to the reaction medium to adsorb water as it is formed. nih.govmdpi.com In one study on glucose stearate synthesis, adding 2% (w/v) silica gel to adsorb water was part of the optimized conditions that led to an 87.2% esterification rate. nih.gov

To maximize the yield and control the composition of this compound, several reaction parameters must be carefully optimized.

Incubation Time : The reaction time required to reach maximum yield varies. One study found that for the synthesis of sucrose esters using Candida antarctica lipase, the optimal reaction time was 10 hours, achieving a 90.45% yield. e3s-conferences.orgresearchgate.net Another study using Candida rugosa lipase found optimal times of 12 to 18 hours. ui.ac.id

Temperature : Lipase activity is temperature-dependent. An optimal temperature must be found that maximizes reaction rate without causing enzyme denaturation. ui.ac.id For Candida rugosa lipase, the optimal temperature for esterification was found to be 30°C. ui.ac.id A study on fructose stearate synthesis identified an optimal temperature of 59°C. tandfonline.com In contrast, some thermostable lipases can operate at temperatures of 60-70°C. e3s-conferences.organalis.com.my

Substrate Stoichiometry : The molar ratio of the acyl donor (stearic acid or its ester) to sucrose significantly affects the product distribution (mono-, di-, or polyesters). ui.ac.id An excess of the acyl donor is often used to drive the reaction towards ester formation. tandfonline.com However, a very high concentration of fatty acid can sometimes inhibit the enzyme. nih.gov In a study using Candida rugosa lipase, the optimal mole ratio of fatty acid to sucrose was found to be as high as 40:1 and 64:1 for fatty acids from different oil sources. ui.ac.id For the synthesis of fructose stearate, an optimal stearic acid/fructose molar ratio of 4.9 was determined. tandfonline.com

Table 1: Optimization of Reaction Parameters for Enzymatic Sucrose Ester Synthesis

This table presents findings from various studies on the optimization of enzymatic synthesis.

Enzyme SourceSubstratesOptimal Temperature (°C)Optimal Time (h)Optimal Substrate Molar Ratio (Acid:Sucrose)Yield (%)Reference
Candida antarcticaMethyl Ester & Sucrose30-3310-90.45 e3s-conferences.orgresearchgate.net
Candida rugosaFatty Acid & Sucrose3012-1840:1 / 64:1~20 ui.ac.id
Immobilized LipaseFructose & Stearic Acid59-4.9:165 tandfonline.com
Immobilized LipaseGlucose & Stearic Acid40482:187.2 nih.gov

Influence of Organic Solvent Systems and Water Content in Enzymatic Reactions

Compositional Control and Purity Enhancement in this compound Synthesis

The product of a typical this compound synthesis is a mixture containing unreacted starting materials, the desired monoester, and various di- and polyesters. tandfonline.com For many applications, particularly in the food and pharmaceutical industries, a high proportion of the monoester is required. nih.gov

Several laboratory and industrial techniques are employed to separate sucrose monostearate from the crude reaction mixture and enrich its concentration.

Solvent Extraction : This method leverages the different solubilities of the components. For example, unreacted fatty acid methyl esters and some of the more lipophilic diesters can be removed by washing the crude product with a non-polar solvent like petroleum ether. cdnsciencepub.com

Chromatographic Methods :

Thin-Layer Chromatography (TLC) : TLC is primarily used for analytical separation to identify the components in a mixture, such as monoesters, diesters, and higher esters. nih.govcerealsgrains.org For instance, using a developing solvent system of chloroform (B151607) and methanol (e.g., 4:1 v/v), different ester forms can be separated based on their polarity. cerealsgrains.org

Column Chromatography : For preparative separation, column chromatography with a stationary phase like silica gel is effective. tandfonline.comcdnsciencepub.comcerealsgrains.org By eluting with a gradient of solvents, such as a chloroform/methanol mixture, fractions enriched in monoesters can be isolated from di- and higher esters. cdnsciencepub.comcerealsgrains.org

Supercritical Fluid Chromatography (SFC) : SFC is an advanced analytical technique that offers fast and high-resolution separation of sucrose esters. nih.gov It can effectively separate mono-, di-, and even tetra-esters in a much shorter time (e.g., 15 minutes) compared to conventional HPLC. nih.gov

Metallic Salt Precipitation : An improved metallic salt method can be used for purification. This process involves using a salt like calcium chloride to precipitate residual soap (e.g., potassium stearate) from the crude mixture, which is a common byproduct in chemical synthesis routes. researchgate.net

Table 2: Chromatographic Separation of Sucrose Esters

This table outlines different chromatographic techniques used for the analysis and separation of sucrose esters.

TechniqueStationary PhaseMobile Phase / EluentPurposeReference
Thin-Layer Chromatography (TLC)Silica Gel GChloroform/Methanol (4:1, v/v)Analytical separation of mono-, di-, and higher esters cerealsgrains.org
Column ChromatographySilicic AcidMethanol/Chloroform solutionsPreparative separation of monoesters from higher esters cdnsciencepub.com
HPLC-ELSD-Gradient of Water and Methanol/Tetrahydrofuran (B95107)Quantitative analysis and separation of complex mixtures tandfonline.com
Supercritical Fluid Chromatography (SFC)Silica Gel Reversed-PhaseCarbon Dioxide (mobile phase) & Methanol (modifier)Fast, high-resolution separation of mono- to tetra-esters nih.gov

Analysis of Ester Distribution (Mono-, Di-, Tri-, and Polyesters)

Chromatographic Separation Techniques

The analysis of the complex mixtures resulting from this compound synthesis relies heavily on chromatographic methods. These techniques separate the components based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for analyzing the ester distribution of this compound. nih.gov

Reversed-Phase HPLC (RP-HPLC) : This is a common approach where a nonpolar stationary phase (like C18 or RP-18) is used with a polar mobile phase. tandfonline.comresearchgate.net The separation occurs based on the lipophilicity of the esters; the more lipophilic higher esters (di-, tri-) elute later than the more hydrophilic monoesters. Gradient elution, where the mobile phase composition is changed during the run (e.g., varying the ratio of methanol and water), is often employed to achieve a complete separation of mono- through octa-esters in a single analysis. researchgate.net Detectors such as Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) are typically used, as sucrose esters lack a strong UV chromophore. nih.govtandfonline.comjst.go.jp

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) : This technique separates molecules based on their size in solution. It is a compendial method for determining the content of mono-, di-, tri-, and polyesters. ugent.befao.org Using a series of styrene-divinylbenzene copolymer columns and tetrahydrofuran (THF) as the mobile phase, the larger, higher-molecular-weight polyesters elute first, followed by triesters, diesters, and finally monoesters. fao.org

The following table shows typical retention times for this compound esters using a GPC-HPLC method.

Table 1: Typical HPLC-GPC Retention Times for Sucrose Esters

Ester Group Fatty Acid Retention Time (minutes)
Monoester Stearic acid 39.0
Diester Stearic acid 37.0
Triester Stearic acid 35.7

Data sourced from the FAO/WHO Compendium of Food Additive Specifications. fao.org

Supercritical Fluid Chromatography (SFC)nih.govnih.govnih.gov

Gas Chromatography (GC) can also be used, but it typically requires derivatization of the sucrose esters to increase their volatility. nih.govoup.com The free hydroxyl groups on the sucrose moiety are often converted to trimethylsilyl (B98337) (TMS) ethers through silylation or acetylated before injection into the GC system. nih.govoup.comresearchgate.net GC methods have been developed specifically for the determination of sucrose monoesters in food additive premixes. oup.com Another approach involves alkaline hydrolysis of the entire ester mixture to liberate sucrose, which is then derivatized and quantified by GC-MS. However, this method determines the total sucrose ester content rather than the distribution of individual esters. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) offers a simpler, more rapid, and less expensive method for the qualitative or semi-quantitative analysis of sucrose ester distribution. nih.gov Using a silica gel plate and a mobile phase such as a toluene-ethyl acetate-methanol-water mixture, monoesters can be separated from higher esters based on their different polarities, which result in different Rf values. nih.gov

Research Findings on Ester Distribution in Commercial Products

The composition of commercial this compound products varies significantly depending on the intended application and is a direct result of the manufacturing and purification processes. Analysis of these products reveals a wide range of ester distributions.

The table below presents the composition of various commercial sucrose esters, highlighting the different proportions of mono-, di-, tri-, and higher esters. This distribution directly influences the HLB value and functional properties of the product.

Table 2: Composition of Commercial Sucrose Esters

Product Monoester (%) Diester (%) Tri- & Polyester (B1180765) (%)
This compound S-170 20 25 55
This compound S-270 20 25 55
This compound S-570 40 30 30
This compound S-770 50 30 20
This compound S-970 60 25 15
This compound S-1170 70 20 10
This compound S-1570 80 15 5
This compound S-1670 80 20 -

Data adapted from various sources. nih.govsci-hub.semdpi.com

The precise control and subsequent analysis of the ester distribution are paramount. These analytical methodologies provide the necessary tools to characterize this compound products, ensuring their quality, consistency, and suitability for various industrial applications.

Supramolecular Assemblies and Phase Behavior of Sucrose Stearate Systems

Fundamental Self-Assembly Mechanisms in Aqueous and Non-Aqueous Media

Sucrose (B13894) stearate (B1226849), a nonionic surfactant, exhibits rich phase behavior in both water and oil-based systems. Its amphiphilic nature, consisting of a hydrophilic sucrose head and a lipophilic stearate tail, drives the formation of various supramolecular structures. In aqueous solutions, above a certain concentration and temperature, sucrose stearate molecules aggregate to minimize the unfavorable contact between their hydrophobic tails and water. This leads to the spontaneous formation of structures such as micelles, vesicles, and liquid crystalline phases. arxiv.orgresearchgate.net The specific architecture of these assemblies is influenced by factors like concentration, temperature, and the presence of other molecules. cibtech.orgresearchgate.net In non-aqueous, non-polar environments like n-decane, this compound can form reverse lyotropic liquid crystals. researchgate.net

Formation and Characterization of Micellar Aggregates

Above the critical micelle concentration (CMC), this compound monomers in an aqueous solution begin to self-assemble into micelles. arxiv.org These are typically spherical or cylindrical aggregates where the hydrophobic stearate chains form a core, shielded from the water by the hydrophilic sucrose heads which form the outer shell. ugent.be The formation of these micellar structures is a dynamic equilibrium, with monomers constantly exchanging with the micelles.

The size and shape of these micelles are influenced by the balance between the size of the hydrophilic head group and the hydrophobic tail, a concept captured by the critical packing parameter (Ns). Spherical micelles form when Ns is less than 0.33, while cylindrical micelles are favored when Ns is between 0.33 and 0.5. ugent.be Studies on sucrose 6-O-monoesters have shown that for those with shorter alkyl chains, the cross-sectional area of the aggregate is constant, likely dictated by the size of the sucrose head. For longer chain esters, this area becomes dependent on the alkyl chain length. researchgate.net The aggregation number, or the number of monomers per micelle, can also vary, sometimes depending on the ester concentration, particularly for shorter chain variants. researchgate.net As the concentration of this compound increases up to 10% (wt), the micellar structure becomes progressively stronger. alfa-chemistry.com

Investigation of Vesicle and Multilamellar Vesicle Structures

Under certain conditions, this compound can form vesicles, which are spherical structures composed of one or more concentric bilayers. These are also known as niosomes in the context of nonionic surfactants. nih.govconicet.gov.ar The formation of these vesicular structures is often observed at concentrations above the critical aggregation concentration (CAC). worktribe.comresearchgate.net For instance, this compound C-1807, with an intermediate HLB of 7, forms multilamellar vesicles in aqueous solutions at concentrations beyond its CAC. worktribe.com

The presence of a small proportion of distearate in a this compound blend appears to be a key factor in the formation of vesicles at low concentrations. nih.gov Electron microscopy studies have confirmed the formation of closed vesicles with diameters ranging from 50 to 600 nm for a this compound mixture with an HLB of 7. uni-sofia.bg More hydrophilic this compound (HLB = 15) has been observed to form closed vesicles of two predominant sizes, approximately 25 nm and 200 nm, at concentrations between 0.01 and 1 wt%. uni-sofia.bg

These vesicles can entrap aqueous solutes and have been shown to be stable for extended periods. tandfonline.comtandfonline.com The stability of these vesicles can be affected by pH, with some formulations showing colloidal instability at acidic pH values. nih.govconicet.gov.ar Shear forces can also induce transitions in these systems; for example, a lamellar phase containing large multilamellar vesicles can transform into an "onion phase" of densely packed vesicles under shear at elevated temperatures. researchgate.netnih.gov

Identification and Analysis of Lamellar Liquid Crystalline Phases

At higher concentrations, typically between 15% and 35% (wt) in water, this compound can form lamellar liquid crystalline phases. alfa-chemistry.comresearchgate.net These phases consist of stacked bilayers of this compound molecules separated by layers of water. tandfonline.com The presence of these ordered structures gives the system unique rheological properties, often resulting in a gel-like consistency. A fully developed lamellar liquid crystal is typically observed at around 40% (wt) this compound. alfa-chemistry.comresearchgate.net

The formation and properties of these liquid crystalline phases can be influenced by the addition of other surfactants or oils. For instance, the addition of oleyl polyoxyethylene (20) surfactant (Brij98) can enable the formation of a liquid crystal phase at lower concentrations and temperatures. cibtech.org The introduction of an oil like isopropyl myristate can then induce a transition from a hexagonal liquid crystal to a lamellar liquid crystal structure. cibtech.org Similarly, in a system containing this compound, Brij 97, and oleic acid, lamellar liquid crystals can be formed, with the microstructure and rheological properties being adjustable by altering the component ratios. tandfonline.com

Polarizing optical microscopy is a key technique for identifying these phases, revealing characteristic textures such as "oily streaks" and "mosaic" patterns for lamellar phases. researchgate.net Small-angle X-ray scattering (SAXS) is also used to determine the structure, such as the repeat distance between the lamellar layers. tandfonline.com

Determination of Critical Micellar/Aggregation Concentration (CMC/CAC)

The critical micelle concentration (CMC) or critical aggregation concentration (CAC) is a fundamental parameter that marks the onset of self-assembly of surfactant molecules into organized structures like micelles or vesicles. arxiv.org Below the CMC/CAC, this compound exists primarily as individual molecules (monomers) in solution. Above this concentration, the monomers are in equilibrium with the aggregates. arxiv.org

Several experimental methods are employed to determine the CMC/CAC. A common technique is surface tension measurement, where the surface tension of the solution is plotted against the logarithm of the surfactant concentration. A distinct break in the curve indicates the CMC/CAC. alfa-chemistry.com For ionic surfactants, conductivity measurements can be used, as the formation of micelles leads to a change in the slope of the conductivity versus concentration plot. alfa-chemistry.comumcs.pl Fluorescence spectroscopy is another sensitive method that utilizes a probe whose fluorescence properties change upon incorporation into the hydrophobic core of a micelle. alfa-chemistry.com

For this compound, the CMC/CAC is influenced by factors such as the length of the fatty acid chain and the degree of esterification. Generally, the CMC decreases as the length of the hydrophobic tail increases. arxiv.org For a series of sucrose stearates and palmitates, the CAC values were found to first decrease and then increase as the proportion of monoesters decreased. researchgate.netdntb.gov.ua The addition of a co-solvent like ethanol (B145695) can also affect the CMC, often leading to a decrease, particularly for less water-soluble sucrose stearates. ugent.be

This compound TypeMethodCMC/CACSource
This compound C-1807 (HLB 7)Surface Tension5.4×10⁻⁴ wt% worktribe.com
Sucrose monostearateNot Specified1.0 x 10⁻⁵ M researchgate.net
Sucrose stearates (general)Not SpecifiedVaries with monoester content researchgate.netdntb.gov.ua

Structural Determinants of Self-Assembly Behavior

The self-assembly of this compound into various supramolecular structures is not random but is governed by the intrinsic molecular properties of the surfactant. The balance between the hydrophilic and lipophilic portions of the molecule is a key determinant of the final aggregate morphology.

Hydrophilic-Lipophilic Balance (HLB) Value and its Influence on Aggregate Morphology

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. nih.gov For sucrose esters, the HLB value is primarily determined by the degree of esterification (the number of fatty acid chains attached to the sucrose head) and the length of these fatty acid chains. arxiv.orgnih.gov A higher monoester content leads to a higher HLB value, indicating greater hydrophilicity. arxiv.orgalexmo-cosmetics.de Conversely, a higher proportion of di- and higher esters results in a more hydrophobic surfactant with a lower HLB value. arxiv.org

The HLB value has a profound influence on the type of aggregate structure that forms in a given system. nih.gov

Low HLB (e.g., 1-6): Surfactants with low HLB values, such as those with a high degree of esterification, are more lipophilic. In bigel systems, sucrose esters with HLB values of 1 and 2 were found to contribute to a more elastic and solid-like behavior compared to an ester with an HLB of 6. nih.govresearchgate.net These low HLB surfactants are generally favored for forming water-in-oil (W/O) emulsions. nih.gov

Intermediate HLB (e.g., 7-11): Sucrose stearates with intermediate HLB values exhibit unique properties. For example, a this compound with an HLB of 7 can form multilamellar vesicles. worktribe.comresearchgate.net Those with HLB values around 9 to 11 have shown a notable ability to form gels. researchgate.net

High HLB (e.g., 12-16): Highly hydrophilic sucrose stearates, such as those with a high monoester content (e.g., HLB 15), are well-suited for forming oil-in-water (O/W) emulsions. nih.govrahn-group.com They can act as "swellants" in the formation of lamellar liquid crystalline networks in these emulsions. rahn-group.com A this compound with an HLB of 15 has been observed to form vesicles in dilute aqueous solutions. uni-sofia.bg In O/W emulsions, higher HLB values generally correlate with better stability and smaller droplet size. nih.gov

The interplay between different sucrose esters with varying HLB values can be used to fine-tune the properties of a system. For example, in lamellar liquid crystalline emulsions, a combination of a high HLB sucrose ester (swellant) and a medium HLB one (gellant) is often used to create a stable network structure. rahn-group.com

Role of Degree of Esterification and Fatty Acid Chain Length

The self-assembly of this compound into various supramolecular structures is significantly influenced by both the degree of esterification and the length of the fatty acid chain. These molecular characteristics dictate the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn governs its behavior in aqueous and oil-based systems. arxiv.orgresearchgate.net

The degree of esterification, which refers to the number of fatty acid chains attached to the sucrose headgroup (ranging from one to eight), is a primary determinant of the surfactant's properties. arxiv.orgresearchgate.net A higher proportion of monoesters results in a more hydrophilic surfactant with a higher HLB value. rahn-group.com Conversely, an increase in the content of di-, tri-, and higher esters leads to a more lipophilic character and a lower HLB. arxiv.org This variability allows for the creation of a wide range of sucrose esters suitable for different applications. nih.gov For instance, the emulsifying properties of sucrose esters are directly affected by the degree of esterification; a higher degree can create steric hindrance that inhibits hydrolysis. nih.gov

The length of the fatty acid chain also plays a crucial role in the phase behavior and functionality of this compound. Generally, as the length of the fatty acid tail increases, the surfactant becomes more lipophilic. arxiv.orgnih.gov This impacts properties such as the critical micelle concentration (CMC), which tends to decrease with a longer alkyl chain. arxiv.org For example, the stability of emulsions can be affected, with mono-esters showing decreased stability as the carbon chain length of the fatty acid decreases under acidic conditions. nih.gov

Research has shown that the position of the fatty acid attachment on the sucrose molecule can have an even greater effect on properties like the phase transition temperature than the chain length itself. arxiv.org For sucrose monoesters with a lauroyl chain (12 carbons), changing the attachment position from 1' to 6 resulted in an increase in the phase transition temperature from 46.2°C to 65.8°C. arxiv.org In contrast, increasing the fatty acid chain length from 12 to 16 carbons for the 6-isomer only increased the transition temperature by 6.6°C. arxiv.org

The interplay between the degree of esterification and fatty acid chain length is therefore critical in determining the supramolecular structures formed, such as micelles, vesicles, and lamellar phases. arxiv.org

Table 1: Influence of Fatty Acid Chain Position and Length on Phase Transition Temperature of Sucrose Monoesters

Fatty Acid ChainAttachment PositionPhase Transition Temperature (°C)
Lauroyl (C12)1'46.2
Lauroyl (C12)665.8
Stearoyl (C16)1'53.8
Stearoyl (C16)672.4

Data sourced from arXiv arxiv.org

Application of Molecular Packing Parameter Theory to Supramolecular Structures

The concept of the molecular packing parameter, or critical packing parameter (P), provides a theoretical framework for predicting the type of supramolecular aggregate that a surfactant like this compound will form in a solution. researchgate.net This parameter is defined by the equation:

P = v / (a * l)

where:

v is the volume of the hydrophobic tail.

a is the effective area of the hydrophilic headgroup at the aggregate surface.

l is the length of the hydrophobic tail. researchgate.net

The value of P determines the preferred curvature of the surfactant interface and thus the geometry of the resulting self-assembled structure. researchgate.net

P < 1/3: Spherical micelles are typically formed.

1/3 < P < 1/2: The formation of non-spherical or cylindrical (worm-like) micelles is favored. researchgate.net

1/2 < P ≤ 1: Flexible bilayers, vesicles, or lamellar phases are expected to form. researchgate.netcibtech.org

P > 1: Inverted structures, such as reverse micelles, are formed.

For this compound, its aqueous solutions often form lamellar liquid crystals, which corresponds to a packing parameter in the range of 1/2 ≤ P ≤ 1. cibtech.org However, the exact structure can be influenced by factors such as temperature and the presence of co-surfactants. For instance, wormlike micelles, which have a packing parameter between 1/3 and 1/2, have been proposed to exist in this compound solutions at elevated temperatures. researchgate.net

Furthermore, the formation of closed vesicles has been observed in solutions of a more hydrophilic this compound (70 wt% monoesters, HLB = 15). researchgate.net Vesicle formation is optimal within a packing parameter range of 1/2 to 1. researchgate.net The addition of a co-surfactant can alter the effective packing parameter of the system. For example, when this compound is mixed with a surfactant like oleyl polyoxyethylene (20) (Brij98), which has a smaller packing parameter, the system tends to form hexagonal liquid crystals, corresponding to a mixed packing parameter between 1/3 and 1/2. cibtech.org

Table 2: Relationship Between Molecular Packing Parameter (P) and Supramolecular Structure

Packing Parameter (P) ValuePredominant Supramolecular StructureExample in this compound Systems
< 1/3Spherical Micelles-
1/3 < P < 1/2Cylindrical/Worm-like MicellesObserved at elevated temperatures; in mixtures with co-surfactants like Brij98. researchgate.netcibtech.org
1/2 < P ≤ 1Vesicles/Lamellar PhasesCommon in aqueous solutions; observed in hydrophilic this compound solutions. researchgate.netcibtech.org
> 1Inverted Micelles-

Phase Diagrams and Temperature-Dependent Transitions in this compound Systems

Analysis of Temperature-Induced Phase Changes

The phase behavior of this compound in aqueous solutions is highly sensitive to temperature, exhibiting distinct transitions that alter the system's physical properties. A notable characteristic is the transition from a turbid or translucent state at lower temperatures to a clear solution at a specific, higher temperature. For aqueous solutions of industrial-grade this compound (1 to 8 wt%), this transition to transparency typically occurs above 48°C. researchgate.net

Early studies on this compound (composed of 70% stearic and 30% palmitic fatty acids, with 70 wt% monoester content) in water identified a phase transition at approximately 43°C. uni-sofia.bg Below this temperature and at concentrations under 10 wt%, the system was described as a two-phase region containing undissolved solid and a micellar solution. uni-sofia.bg Above 43°C, it transitioned to a clear micellar solution. uni-sofia.bg

Rheological studies have further elucidated these temperature-dependent transitions. The apparent viscosity of this compound solutions often increases with temperature, reaching a peak value around 48°C for various concentrations. researchgate.netuni-sofia.bg This viscosity peak is followed by a slight decrease at even higher temperatures. uni-sofia.bg This behavior is attributed to changes in the molecular assemblies. At lower temperatures (e.g., 25°C), solutions may behave as Newtonian liquids or exhibit gel-like, shear-thinning behavior at higher concentrations (e.g., 5 wt%). uni-sofia.bg The peak in viscosity at around 48°C is strongly suggestive of the formation of entangled, thread-like molecular assemblies. researchgate.netuni-sofia.bg

Differential scanning calorimetry (DSC) and microscopy have helped to establish partial phase diagrams, revealing a transition from a lamellar gel to a lamellar liquid crystalline phase upon heating. researchgate.net At low concentrations, this transition can be tracked through rheological measurements. researchgate.net Furthermore, above a critical temperature of 43°C, a shear-induced transition from a lamellar phase to a stable "onion phase" (multilamellar vesicles) has been observed. researchgate.net

Table 3: Temperature-Dependent Phenomena in Aqueous this compound Solutions

Temperature RangeObserved PhenomenaProposed Supramolecular Structure
20 to < 43°CTranslucent or turbid appearance; Newtonian or shear-thinning behavior. researchgate.netuni-sofia.bgUndissolved solid in micellar solution; multilamellar vesicles. researchgate.netuni-sofia.bg
~43°COnset of transition to clear solution; critical temperature for shear-induced phase transition. researchgate.netuni-sofia.bgLamellar gel to lamellar liquid crystalline phase transition. researchgate.net
~48°CPeak in apparent viscosity; solution becomes transparent. researchgate.netuni-sofia.bgEntangled, thread-like molecular assemblies. researchgate.netuni-sofia.bg
> 48°CSlight decrease in viscosity, but remains higher than at low temperatures. researchgate.netuni-sofia.bgMicellar solution; wormlike micelles. researchgate.netuni-sofia.bg

Construction of Ternary and Pseudo-Ternary Phase Diagrams (e.g., with Oil, Co-surfactants)

Ternary and pseudo-ternary phase diagrams are essential tools for mapping the phase behavior of three-component systems, typically consisting of this compound, an oil phase, and an aqueous phase. mdpi.comdergipark.org.tr In a pseudo-ternary diagram, two of the components are often grouped together as a single variable, such as a surfactant/co-surfactant mixture (Smix). mdpi.comdergipark.org.tr These diagrams are constructed by systematically varying the concentrations of the components and observing the resulting phases, allowing for the identification of regions where stable microemulsions, liquid crystals, or other phases exist. mdpi.comdergipark.org.tr

The construction of these diagrams is crucial for formulation design, as it determines the concentration ranges that yield desired structures like oil-in-water or water-in-oil microemulsions. mdpi.com For example, a pseudo-ternary phase diagram can be used to visualize the microemulsion region for a system containing this compound, an essential oil, a co-surfactant, and water. mdpi.com The size and location of the microemulsion region are strongly influenced by the type of oil, the nature of the sucrose ester (e.g., fatty acid chain length), and the ratio of surfactant to co-surfactant. mdpi.com

Studies have shown that adding an oil phase to a water/surfactant system can lower the temperature and surfactant concentration required for the formation of liquid crystalline aggregates. cibtech.org The type of oil and co-surfactant can also induce phase transitions. For instance, in a system of this compound (S1570) and Brij98 in water, which forms a hexagonal liquid crystal phase, the introduction of isopropyl myristate (IPM) as the oil phase can cause a transition to a lamellar liquid crystal structure. cibtech.org This is because the oil solubilizes in the surfactant layer, altering the molecular packing parameter. cibtech.org

The water titration method is commonly used to construct these diagrams. dergipark.org.trtaylorandfrancis.com Mixtures of oil and the surfactant/co-surfactant are prepared at various ratios, and water is added dropwise until a phase transition, such as a change from a clear microemulsion to a turbid emulsion, is observed. dergipark.org.tr

Interactions with Co-Surfactants and Formulation Components

Effects of Binary Surfactant Mixtures on Self-Assembly

The self-assembly behavior of this compound can be significantly modified by mixing it with other surfactants, creating binary systems with unique properties that differ from the individual components. cibtech.org These mixed systems are often more surface-active and can form desired structures at lower concentrations and temperatures. cibtech.org

The choice of co-surfactant and its ratio to this compound can be used to fine-tune the properties of the resulting formulation. For instance, combining this compound with other oleogelators like monoglycerides (B3428702) (MG) or hard-fat (HF) has been shown to create more well-structured oleogels with higher hardness and viscoelasticity compared to the single components. mdpi.com This synergistic effect is attributed to favorable interactions, such as hydrogen bonding, between the different oleogelators, leading to a more organized and reinforced network structure. mdpi.com

Conversely, not all combinations result in synergistic improvements. The interaction between this compound and lecithin (B1663433) in oleogels, for example, did not show a significant enhancement in structure, suggesting that the self-assembly is highly dependent on the specific molecular interactions between the chosen surfactants. mdpi.com The presence of an oil phase can further influence these interactions, promoting the gelling potential of this compound, especially at higher production temperatures. researchgate.net

Synergistic Interactions with Phospholipids (B1166683) (e.g., Lecithin, Phosphatidylethanolamine)

The interaction between this compound and phospholipids, such as lecithin and soybean phosphatidylethanolamine (B1630911) (SPEA), demonstrates significant synergistic effects, leading to modifications in the self-assembly, structure, and stability of various systems. These interactions are crucial in the formation and performance of oleogels and emulsions.

Research into bi-component oleogels has shown that combining sucrose esters (SEs) with soy lecithin can lead to a synergistic effect in structuring sunflower oil, particularly at a 7:3 ratio of SE to lecithin. researchgate.net Analysis of these mixed systems revealed that as the ratio of lecithin increases, the peak temperature, shape, and enthalpy of crystallization and melting decrease. researchgate.net This suggests that lecithin modifies the self-assembly of the sucrose esters. Further evidence from small-angle X-ray diffraction (SAXD) profiles showed new peaks for the mixed oleogels, indicating a modification in the crystal structure and molecular packing. researchgate.net This synergistic action is attributed to interactions between the SE and lecithin molecules, which alters their organization within the oil phase. mdpi.com

In emulsions, the combination of this compound and other emulsifiers like phospholipids is also beneficial. Lecithin, for example, is known to adsorb rapidly to oil-water interfaces. mdpi.com When used with this compound, a synergistic stabilization can occur. Studies have shown that in some systems, lecithin, having a higher hydrophilic-lipophilic balance (HLB) value than certain sucrose esters, preferentially occupies the oil-water interface, while the lower HLB emulsifier is found within the oil droplets. mdpi.com This arrangement can enhance emulsion stability. The addition of lecithin to sugar or oil mixtures has been observed to significantly reduce the apparent viscosity by lowering the adhesive forces between particles due to its adsorption at the sugar-oil interface. semanticscholar.orgresearchgate.net

More specifically, a complex formed between this compound (S170) and soybean phosphatidylethanolamine (SPEA) has been shown to have intermediate properties between the two individual molecules. arxiv.org This complex is formed via hydrogen bonds and demonstrates unique interfacial properties that can be harnessed for creating stable water-in-oil high internal phase Pickering emulsions. arxiv.orgresearchgate.net

The table below summarizes the observed synergistic effects in mixed systems of this compound and phospholipids.

Table 1: Synergistic Effects of this compound and Phospholipid Systems

Interacting Molecules System Type Observed Synergistic Effect Research Finding
Sucrose Esters & Soy Lecithin Oleogel Enhanced oil structuring, particularly at a 7:3 ratio. The combination resulted in modified self-assembly and new peaks in the SAXD profile, indicating structural changes. researchgate.net
Sucrose Esters & Lecithin Oleogel Lowered gelation transition temperature. A decrease in the SE:lecithin ratio shifted the gelation transition to a lower temperature, attributed to molecular interactions. mdpi.com
This compound & Lecithin Oil Dispersion Reduced apparent viscosity. Lecithin adsorbs at the sugar-oil interface, reducing attractive forces between sugar particles. semanticscholar.orgresearchgate.net

Modulation of Phase Behavior by Ionic Strength (e.g., NaCl Solutions)

The phase behavior of aqueous this compound dispersions is highly sensitive to the presence of electrolytes. Although sucrose esters are nonionic surfactants, their dispersions in water can exhibit a significant negative zeta potential (around -55 mV), which is thought to arise from the preferential adsorption of hydroxyl anions onto the particle surfaces. uni-sofia.bgnih.gov The addition of salts like sodium chloride (NaCl) screens these surface charges, modulating the electrostatic interactions between this compound particles and leading to dramatic changes in the system's rheological properties.

Studies on commercial this compound (S970), which contains a near 1:1 ratio of monoesters and diesters, have shown that at low concentrations (0.5-5 wt.%) and low ionic strength, the dispersions are low-viscosity, free-flowing liquids. uni-sofia.bgresearchgate.net However, the introduction of small amounts of electrolyte can induce a sol-gel transition. For instance, the addition of as little as 9 mM NaCl can transform the liquid dispersion into a non-flowing gel. uni-sofia.bgnih.gov This gelation is caused by the partial screening of the negative charge on the sucrose diester particles, which reduces electrostatic repulsion and allows for the formation of an attractive particle network that spans the entire volume. uni-sofia.bgresearchgate.net

This sol-gel transition is highly dependent on the electrolyte concentration. If the charge is screened too much (complete charge screening), a gel-sol transition occurs, leading to phase separation of the system. uni-sofia.bgnih.gov Therefore, a specific range of ionic strength is required to induce and maintain the gel phase. The critical electrolyte concentration needed for gelation is also dependent on the charge of the cation, scaling approximately with the square of the cation charge, which is consistent with theoretical predictions for systems with low surface charge density. uni-sofia.bgresearchgate.net

The influence of NaCl concentration on the phase behavior and properties of a 2 wt.% this compound (S970) dispersion is detailed in the table below.

Table 2: Effect of NaCl Concentration on 2 wt.% this compound (S970) Dispersions

NaCl Concentration Zeta Potential (mV) System State Rheological Behavior
0 mM (0.45 mM background) -55 ± 5 mV Liquid Dispersion (Sol) Low viscosity, free-flowing liquid. uni-sofia.bgnih.gov
9 mM Not specified, but reduced Gel Formation of a non-flowing, attractive gel network. uni-sofia.bgnih.govresearchgate.net
34 mM Between -20 mV and 0 mV Viscoelastic Gel Gel formation due to interactions of insoluble particles. uni-sofia.bg

Furthermore, in microemulsion systems composed of this compound, the addition of NaCl has been found to increase the solubilization capacity of the mixed surfactant system. acs.org This indicates that ionic strength not only affects the macroscopic phase behavior but also influences the molecular-level organization and performance of this compound in complex formulations.

Interfacial Science and Emulsification Capabilities of Sucrose Stearate

Interfacial Properties of Sucrose (B13894) Stearate (B1226849)

The ability of sucrose stearate to stabilize emulsions is fundamentally linked to its behavior at interfaces. This includes its capacity to lower the tension between immiscible phases and to form a protective layer that prevents droplets from coalescing.

Measurement of Surface and Interfacial Tension Reduction

This compound is effective at reducing both surface tension (at the air-water interface) and interfacial tension (at the oil-water interface). The extent of this reduction is a key indicator of its emulsifying potential. The critical micelle concentration (CMC) is the concentration at which this compound molecules begin to form micelles in the bulk phase, and it corresponds to the maximum reduction in surface tension.

Studies have shown that the surface tension of water can be significantly lowered by the addition of this compound. For instance, the CMC of one type of this compound was determined to be 0.05% by measuring the interfacial tension of its solution. researchgate.net Another study reported a CMC value of 0.1 ± 0.01 g/L for a this compound. researchgate.net The surface tension of medium-chain triglyceride (MCT) oil decreased from 26.3 to 23 mN/m as the temperature increased from 60 to 100°C. mdpi.com In the presence of this compound with a low hydrophilic-lipophilic balance (HLB), the surface tension increased with temperature, while for those with higher HLB values, it remained relatively unchanged at higher temperatures. mdpi.com The interfacial tension between oil and water is also markedly reduced, which is crucial for the formation of fine droplets during emulsification. For example, the interfacial tension of a sodium caseinate solution decreased as the concentration of this compound increased. researchgate.net

Table 1: Interfacial Tension of Sucrose Ester Solutions

Sucrose Ester Type Interfacial Tension (dynes/cm)
Sucrose esters of poultry fat 13.5
This compound-oleate mixture Not specified, but surface tension was 56.1 dynes/cm

This table is interactive. Click on the headers to sort the data.

Dynamics of Interfacial Adsorption Layer Formation and Properties

Upon introduction into an oil-water system, this compound molecules adsorb at the interface, forming a protective layer. The dynamics of this process and the properties of the resulting film are critical for emulsion stability. The formation of this layer is not instantaneous; it involves the diffusion of this compound molecules to the interface, followed by their arrangement to minimize the free energy of the system.

The addition of a low concentration (0.01%) of this compound to a sodium caseinate solution led to a sharp increase in the surface dilatational modulus, indicating the formation of a more elastic interfacial film. researchgate.net However, at higher concentrations, the modulus declined. researchgate.net This suggests a competitive adsorption process where this compound can displace proteins at the interface, altering the properties of the interfacial layer. researchgate.net In some systems, particularly at higher concentrations, this compound can form a gel-like network in the continuous phase, which contributes significantly to the stability of the emulsion by hindering droplet movement and coalescence. worktribe.com Cryo-SEM imaging has confirmed the presence of vesicles surrounding oil droplets, which enhances emulsion stability. worktribe.com

Mechanisms of Emulsion Formation and Stabilization

This compound can be used to create both oil-in-water (O/W) and water-in-oil (W/O) emulsions, with its performance being highly dependent on its composition and the properties of the oil and water phases.

Oil-in-Water (O/W) Emulsion Stabilization Mechanisms

In O/W emulsions, where oil droplets are dispersed in a continuous aqueous phase, hydrophilic sucrose stearates (those with a high HLB value) are most effective. The stabilization of these emulsions by this compound is achieved through several mechanisms:

Steric Hindrance: The adsorbed layer of this compound on the surface of the oil droplets creates a physical barrier that prevents them from coming into close contact and coalescing. The dispersion of micelles in the continuous phase leads to spatial hindrance, which significantly reduces the attraction between oil droplets. researchgate.net

Formation of Viscoelastic Interfaces: The interfacial layer formed by this compound can exhibit viscoelastic properties, which helps to dampen thermal fluctuations and mechanical stresses that could lead to droplet rupture.

Vesicle and Liquid Crystal Formation: At concentrations above the critical aggregation concentration (CAC), this compound can form multilamellar vesicles in the aqueous phase. worktribe.com These vesicles can surround the oil droplets, providing an additional layer of stabilization. researchgate.networktribe.com At higher concentrations (e.g., 2 wt.%), the aqueous phase can become viscoelastic and exhibit gel-like behavior, further enhancing stability. worktribe.com

Research has shown that sucrose stearates with higher HLB values generally produce more stable O/W emulsions with smaller droplet sizes. mdpi.com For instance, the diameter of initial emulsions decreased from 0.674 µm to 0.374 µm as the emulsifier was changed from S-170 to S-1670, which have increasing HLB values. mdpi.com

Water-in-Oil (W/O) Emulsion Formation and Stability

For W/O emulsions, where water droplets are dispersed in a continuous oil phase, lipophilic sucrose stearates (those with a low HLB value) are the preferred emulsifiers. The stabilization mechanisms are analogous to those in O/W emulsions but occur in the opposite phase. The lipophilic tails of the this compound molecules orient into the continuous oil phase, while the hydrophilic heads are anchored at the surface of the water droplets.

A study utilizing sucrose ester and beeswax in rapeseed oil demonstrated the formation of a dense interfacial crystal layer that prevented water droplet aggregation, leading to stable W/O emulsions. nih.gov These emulsions, containing up to 60 wt% water, remained stable for over 30 days. nih.gov The droplet size was reduced to 1–2 μm, and the system exhibited improved viscoelasticity. nih.gov

Influence of this compound Composition (HLB, Monoester/Polyester (B1180765) Ratio) on Emulsifying Capacity

The emulsifying capacity of this compound is critically dependent on its composition, specifically its Hydrophilic-Lipophilic Balance (HLB) value and the ratio of monoesters to polyesters.

HLB Value: The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant. High HLB sucrose stearates are more water-soluble and are effective for O/W emulsions, while low HLB sucrose stearates are more oil-soluble and are suited for W/O emulsions. mdpi.com A direct correlation has been observed between the HLB value of sucrose stearates and the lipolysis rate of emulsions, with lower HLB values leading to diminished lipolysis. mdpi.comnih.gov Emulsifiers with intermediate HLB values (around 6-8) are generally not considered good emulsifiers on their own. worktribe.com However, at higher concentrations, they can form stable emulsions due to the formation of vesicles and viscoelastic aqueous phases. worktribe.com

Monoester/Polyester Ratio: Commercial sucrose stearates are typically mixtures of mono-, di-, and tri-esters. The ratio of these components significantly impacts the emulsifier's properties.

Monoesters , having a single fatty acid chain, are more hydrophilic and contribute to higher HLB values. They are generally better at stabilizing O/W emulsions. researchgate.net

Polyesters (di- and tri-esters), with multiple fatty acid chains, are more lipophilic and result in lower HLB values. An increase in the concentration of di- and higher esters leads to more hydrophobic emulsifiers. arxiv.org

A study investigating various sucrose stearates found that those with higher HLB values and, consequently, a higher proportion of monoesters, resulted in O/W emulsions with smaller droplet sizes and better stability. mdpi.com Conversely, a higher ratio of polyester to monoester within this compound samples was found to suppress lipolysis in O/W emulsions. mdpi.com Research indicates that monoesters are primarily hydrolyzed in the gastric phase, while polyesters are digested in the intestinal phase. mdpi.comnih.gov

Table 2: Properties of Emulsions Stabilized by Different Sucrose Stearates

This compound Grade HLB Value Initial Emulsion Diameter (µm) ζ-Potential (mV)
S-170 1 0.674 -18.86
S-1670 16 0.374 -66.93
Tween-80 15 Not specified -45.47
S-1570 15 Not specified -52.03
SSE 16 Not specified -49.70

Data sourced from a study on the gastrointestinal fate of this compound stabilized emulsions. mdpi.com This table is interactive.

Droplet Size Distribution and Zeta Potential in Emulsion Systems

The efficacy of this compound in an emulsion system is critically defined by its influence on droplet size distribution and zeta potential, which are key indicators of emulsion stability. Research demonstrates a direct correlation between the hydrophile-lipophile balance (HLB) value of sucrose stearates and the resulting emulsion characteristics. Emulsions stabilized with sucrose stearates having higher HLB values generally exhibit smaller droplet sizes and more negative zeta potentials, which contributes to enhanced stability through electrostatic repulsion between oil droplets. mdpi.com For instance, in one study, as the this compound varied from S-170 to S-1670 (HLB 1 to 16), the initial emulsion droplet diameter decreased from 0.674 µm to 0.374 µm, while the zeta potential decreased from -18.86 mV to -66.93 mV. mdpi.com

The concentration of this compound also plays a pivotal role. Increasing the sucrose ester concentration has been shown to lead to a significant increase in the specific surface area of droplets, indicating a reduction in average droplet size. nih.gov In the context of nanoemulsions, formulations using this compound have successfully produced droplets well below 200 nm, with Polydispersity Index (PDI) values below 0.2 and zeta potentials more negative than -30 mV, all of which are indicative of a stable system. researchgate.netjapsonline.com For example, an optimized avocado oil nanoemulsion formulated with 16% w/w this compound achieved a droplet size of 105 nm and a zeta potential of -31.2 mV. japsonline.com The combination of this compound with other polymers, such as carbopol in nanoemulgel systems, has also been shown to maintain small droplet sizes (114 nm to 165 nm) and low zeta potentials (-31.0 mV to -37.9 mV), confirming the formation of stable formulations. researchgate.netjapsonline.com

However, the environment, particularly pH, can affect performance. The instability of sucrose monoesters in acidic conditions can contribute to a larger mean droplet size. nih.gov High absolute zeta potential values, typically exceeding 30 mV, create repulsive forces between droplets that can improve the physical stability of the system, with values above 60 mV suggesting excellent electrochemical stability. nih.gov

Impact of this compound on Emulsion Droplet Characteristics

System/VariableObservationDroplet Size (nm)Zeta Potential (mV)Source
Increasing HLB (S-170 to S-1670)Decreased droplet size and zeta potential, indicating increased stability.674 down to 374-18.86 down to -66.93 mdpi.com
Avocado Oil Nanoemulsion (16% w/w this compound)Optimized formulation for small, stable droplets.105 ± 0.6-31.2 japsonline.com
Nanoemulgel with CarbopolStable formulation with small droplets and low PDI.114 - 165-31.0 to -37.9 researchgate.netjapsonline.com
Semi-solid Macroemulsion (5% w/w this compound S-970)Viscous emulsion with larger droplet size.d(v, 0.5) ≈ 10,000-50.6 ± 1.8 nih.gov
Fluid Nanoemulsion (5% w/w this compound S-970)Fluid emulsion with very small droplet size.~160-46.1 ± 0.6 nih.gov

Research into Long-Term Colloidal Stability of Emulsions

The long-term stability of emulsions stabilized by this compound is a subject of extensive research, revealing that these systems can remain stable for extended periods under appropriate conditions. Studies have shown that emulsions stabilized by this compound can exhibit excellent long-term stability, lasting up to six months. arxiv.org This stability is, however, contingent on storage temperatures that are above the crystallization temperature of the oil phase but below the melting temperature of the sucrose ester itself. arxiv.org Destabilization, including partial coalescence, can occur if the emulsion is subjected to freezing and thawing cycles that allow for the crystallization of the oil. arxiv.org

The composition of the formulation is a determining factor in its long-term stability. For example, highly viscous, semi-solid macroemulsions created with 5% w/w this compound have demonstrated excellent visual long-term stability. nih.govdntb.gov.ua Similarly, nanoemulsions formulated with this compound have shown superior physical and chemical stability compared to lecithin-based systems. researchgate.net

Conversely, interactions with other components can compromise stability. When used in combination with modified starch in acidic, low-pH conditions, this compound can have an antagonistic effect, leading to larger droplet sizes and reduced creaming stability. nih.govscribd.com This destabilization is attributed to the alteration of the emulsion interface by the incorporation of the sucrose esters. scribd.com Therefore, while this compound is a capable stabilizer on its own, its performance in mixed systems depends heavily on the physiochemical environment and its interactions with other ingredients. nih.govscribd.com

Complex Interfacial Phenomena in Diverse Systems

Role in Foam and Oleofoam Stabilization Mechanisms

This compound serves as an effective stabilizer not only in emulsions but also in foams and, notably, in water-free foams known as oleofoams. mdpi.com The mechanism of stabilization in oleofoams is particularly complex, often requiring specific conditions. Research shows that this compound acts as a surfactant to stabilize air bubbles in an oil medium, but typically only at temperatures above its melting point. researchgate.net One pioneering study found that oleofoams could be produced with a sucrose ester (HLB 5) at 80°C. mdpi.com Once the foam is formed at this high temperature, it is rapidly cooled to solidify the oil matrix and crystallize the this compound at the air-oil interface, which imparts rigidity and stability to the structure. researchgate.net

The stabilization mechanism is believed to involve the formation of hydrogen bonds between the hydroxyl groups of the sucrose ester and the carbonyl groups of the triglyceride molecules in the oil. researchgate.netacs.org This complex formation facilitates the adsorption of surfactant molecules at the air-oil interface, enabling efficient foam formation during whipping at elevated temperatures. acs.org Subsequent cooling induces in-situ crystallization of the surfactant around the bubbles, creating a crystal-stabilized foam with remarkable long-term stability against drainage, coalescence, and disproportionation. acs.org Studies have shown that more hydrophilic sucrose esters, which require higher temperatures (90–100°C) to be solubilized in oil, can encapsulate the most air (up to 62%) due to their higher monoester content. mdpi.comdntb.gov.ua

In aqueous foams, the interaction of this compound with other molecules like proteins is also significant. In systems containing β-lactoglobulin, the presence of this compound was found to reduce the interfacial elasticity of the protein film. capes.gov.br This is thought to be caused by the disruption of the protein network, potentially by obstructing hydrogen bonding or hydrophobic interactions, which can lead to foams with poor stability. capes.gov.br

Formation and Solubilization Capacity of Microemulsions

This compound is a key component in the formation of thermodynamically stable, transparent microemulsions. scribd.comgoogle.com These systems can be formed spontaneously by combining this compound, an oil phase, and an aqueous phase, often with the aid of a co-surfactant like a medium-chain alcohol. scribd.comresearchgate.net The ability of these systems to solubilize significant amounts of both water and oil is a defining characteristic.

Research into four-component nonionic microemulsion systems stabilized by sucrose esters has explored the factors influencing water solubilization. The maximum water solubilization for this compound (S-1570) in a system with medium-chain triglycerides and n-butanol was found to be 47 wt.%. researchgate.net This capacity is influenced by the chain length of the co-surfactant and the oil. For instance, replacing the triglyceride oil with dodecane (B42187) decreased the water solubilization capacity to 40 wt.%. researchgate.net

The addition of other surfactants can significantly enhance the solubilization capacity. In a microemulsion system of water/C₁₂EO₆/n-decane, replacing 10% of the primary surfactant with sucrose distearate was found to increase the solubilization of both water and n-decane by approximately three times without significantly affecting the HLB temperature. nih.gov Structural studies of microemulsions composed of sucrose monoester of stearic acid, tetradecane, and butanol show that the surfactant forms inverse globular micelles of about 6 nm in the oil phase. When water is incorporated, these micelles can swell to approximately 10 nm. nih.gov

Solubilization Capacity in this compound Microemulsion Systems

Microemulsion SystemSucrose EsterKey FindingMaximum Water Solubilization (wt.%)Source
Sucrose ester/MCT/n-butanol/WaterThis compound (S-1570)Demonstrated significant water solubilization capacity.47 researchgate.net
Sucrose ester/Dodecane/n-butanol/WaterThis compound (S-1570)Changing the oil phase from MCT to dodecane reduced solubilization.40 researchgate.net
Water/C₁₂EO₆/n-decaneSucrose Distearate (as additive)Addition of sucrose distearate increased solubilization capacity ~3x.N/A (relative increase) nih.gov
SES/Tetradecane/l-butanol/WaterSucrose Monoester of Stearic Acid (SES)Water incorporation swells inverse micelles from ~6 nm to ~10 nm.N/A (structural change) nih.gov

Interfacial Interactions with Biomacromolecules and Hydrocolloids (e.g., Modified Starch)

The interfacial behavior of this compound is further complicated by its interactions with biomacromolecules and hydrocolloids, which can be either synergistic or antagonistic depending on the system. A notable example is the interaction between this compound and modified starch in beverage emulsions. nih.gov Research indicates that this compound can have an antagonistic effect when used with modified starch, resulting in significantly larger average droplet sizes and lower creaming stability compared to emulsions stabilized by modified starch alone. nih.govscribd.com This destabilization is attributed to the incorporation of sucrose esters altering the emulsion interface, potentially through hydrophobic interactions between the stearic acid of the this compound and the amylopectin (B1267705) of the modified starch at the oil-water interface. nih.gov

In different applications, such as in starchy food products like rice cakes, this compound can interact with starch components to inhibit retrogradation (staling). mdpi.com This anti-retrogradation effect is explained by the formation of a complex between the this compound and amylose, and potentially amylopectin. mdpi.com This interaction changes the water distribution and hinders the re-association and recrystallization of starch chains. mdpi.com

The interaction with proteins has also been documented. In studies of foam systems, this compound has been shown to interact with the milk protein β-lactoglobulin. capes.gov.br The presence of even small amounts of an insoluble monolayer of this compound in a β-lactoglobulin film can lead to a reduction in interfacial elasticity. capes.gov.br The proposed mechanism involves the disruption of the intermolecular protein network, which can negatively impact the stability of the foam. capes.gov.br

Rheological Characteristics and Gelation Behavior of Sucrose Stearate Dispersions

Viscoelastic Properties of Aqueous and Oil Dispersions

Aqueous dispersions of sucrose (B13894) stearate (B1226849) can exhibit significant viscoelasticity, often transitioning to a gel-like state at sufficient concentrations. worktribe.com For instance, a hydrophilic sucrose stearate (C-1815) forms vesicles above its critical aggregate concentration and can create viscoelastic solutions. researchgate.net Similarly, another grade, C-1807, with a hydrophilic-lipophilic balance (HLB) of 7, forms multilamellar vesicles in water, leading to turbid and viscoelastic dispersions that exhibit gel-like behavior at concentrations as high as 2 wt.%. worktribe.com The storage modulus (G') and loss modulus (G'') of these systems are frequency-dependent, with G' often exceeding G'' at higher frequencies, indicating a dominant elastic response. cibtech.org

In oil dispersions, this compound can act as an organogelator. The viscoelastic properties of these oleogels are influenced by the specific this compound used and the presence of co-surfactants. For example, the addition of beeswax to a sucrose ester system in rapeseed oil can enhance viscoelasticity and resistance to deformation. mdpi.com In these systems, the storage modulus (G') is typically higher than the loss modulus (G''), signifying a solid-like gel structure. nih.gov

The table below summarizes the viscoelastic behavior of this compound in different dispersion media.

Dispersion MediumThis compound Type/ConcentrationObserved Viscoelastic BehaviorReference
AqueousC-1815Forms viscoelastic solutions researchgate.net
AqueousC-1807 (2 wt.%)Gel-like behavior with multilamellar vesicles worktribe.com
Rapeseed Oil1.5% SE: 0.5% BWIncreased viscoelasticity and deformation resistance mdpi.com
Sunflower Oil7:3 SEs:SFLEnhanced rheological properties, suggesting better molecular ordering researchgate.net

Mechanisms of Gelation and Analysis of Gel Strength

The gelation of this compound in aqueous solutions is often attributed to the formation of a network of supramolecular structures. In many cases, this involves the creation of a lamellar gel phase that transitions to a lamellar liquid crystalline phase upon heating. researchgate.netnih.gov The formation of these structures is a key factor in the gelling potential of the esters. researchgate.net The strength of the resulting gel is dependent on the specific this compound used, with some studies indicating that this compound (S970) forms a stronger gel structure than sucrose palmitate (P1670). nih.govresearchgate.net

In oil-based systems, gelation can be induced by the self-assembly of sucrose esters into a network that entraps the oil. The addition of a co-surfactant like sunflower lecithin (B1663433) can promote gelation in sunflower oil by modifying the self-assembly of the sucrose esters. researchgate.net The gel strength in these oleogels is often characterized by a higher storage modulus (G') compared to the loss modulus (G''), indicating a predominantly elastic, solid-like behavior. nih.gov

Temperature and Concentration Dependence of Rheological Profiles

The rheological properties of this compound dispersions are highly sensitive to both temperature and concentration. nih.govresearchgate.net In aqueous systems, viscosity can exhibit a non-linear relationship with temperature. For instance, some sucrose ester solutions show a peak in viscosity around 40–50 °C. uni-sofia.bg This behavior is linked to the melting of diester particles and the subsequent formation of wormlike mixed micelles. uni-sofia.bg At temperatures below a critical point (e.g., 43°C for some systems), a two-phase region of undissolved solid and micellar solution may exist, transitioning to a micellar solution at higher temperatures. uni-sofia.bgresearchgate.net

Concentration also plays a crucial role. At low concentrations (e.g., up to 2 wt%), aqueous this compound solutions may exhibit a power-law decrease in viscosity with increasing shear rate. uni-sofia.bgresearchgate.net At higher concentrations, the flow curves can become more complex, sometimes showing two distinct regions: a Newtonian plateau at low shear rates followed by significant shear thinning. uni-sofia.bg An increase in emulsifier concentration generally leads to an increase in both steady-state viscosity and viscoelastic functions. researchgate.net

The table below illustrates the effect of temperature and concentration on the viscosity of aqueous this compound dispersions.

This compound ConcentrationTemperatureRheological BehaviorReference
1-2 wt%50°CPower-law decrease in viscosity with shear rate uni-sofia.bg
>2 wt%50°CNewtonian plateau at low shear rate, shear thinning at high shear rate uni-sofia.bg
Varies40-50°CPeak in apparent viscosity uni-sofia.bg
Below 10 wt%< 43°CTwo-phase region (undissolved solid and micellar solution) uni-sofia.bgresearchgate.net

Investigation of Shear-Induced Phase Transitions and Flow Behavior

This compound dispersions can undergo shear-induced phase transitions. A notable example is the transition from a lamellar phase, consisting of surfactant bilayers and some large vesicles, to an "onion phase" composed of multilamellar vesicles. researchgate.netnih.gov This transition has been observed to occur above a critical temperature of 43°C under shear. researchgate.netnih.gov Once formed, these vesicle structures can be very stable over time. researchgate.netnih.gov

The flow behavior of this compound dispersions is typically non-Newtonian, exhibiting shear-thinning properties. cibtech.orgsemanticscholar.org This means that the viscosity of the dispersion decreases as the shear rate increases. This behavior is observed in both aqueous and oil-based systems. For example, oil-in-water emulsions stabilized by this compound and egg yolk mixtures show an increase in steady-state viscosity with increasing oil or emulsifier concentration. Similarly, palm olein-based diacylglycerol oil with added this compound exhibits shear-thinning behavior. semanticscholar.org

Impact of this compound Ester Distribution on Rheological Attributes

The distribution of mono-, di-, and higher esters in a this compound blend significantly influences its rheological properties. The hydrophilic-lipophilic balance (HLB) value, which is determined by the degree of esterification, is a key parameter. arxiv.org Sucrose esters with a higher proportion of monoesters are more hydrophilic (higher HLB), while those with more di- and tri-esters are more lipophilic (lower HLB). arxiv.orgresearchgate.net

Research has shown that the ratio of mono- to di-esters is crucial for the temperature-dependent rheological behavior of aqueous solutions. uni-sofia.bg The presence of diesters can lead to the formation of particles that melt and form wormlike micelles upon heating, causing a viscosity peak. uni-sofia.bg In contrast, solutions with a very high percentage of monoesters show more typical nonionic surfactant behavior with less dramatic temperature-dependent changes. uni-sofia.bg In oil systems, lower HLB sucrose stearates (higher in di- and polyesters) have been shown to delay nucleation and lead to smaller crystal sizes in fat blends. researchgate.net

Modulation of Rheological Properties by Co-Components (e.g., Oils, Co-surfactants)

The rheological properties of this compound dispersions can be significantly altered by the addition of other components like oils and co-surfactants. The presence of an oil phase can enhance the gelling potential of sucrose stearates, leading to semi-solid emulsions with weak gel-like viscoelastic properties. researchgate.nettandfonline.com The type of oil used also plays a role in the final structure and stability of the emulsion. researchgate.nettandfonline.com

Co-surfactants can work synergistically with this compound to modify the rheology of the system. For example, adding sunflower lecithin to a this compound-sunflower oil system can induce gelation and enhance the rheological properties, likely by interrupting the hydrogen bonding between sucrose ester molecules. researchgate.net The addition of oleyl polyoxyethylene (20) surfactant (Brij 98) can enable the formation of a liquid crystal phase at lower this compound concentrations and temperatures. cibtech.org Furthermore, the incorporation of isopropyl myristate can induce a transition from a hexagonal to a lamellar liquid crystal phase in a mixed surfactant system. cibtech.org

Advanced Research Applications of Sucrose Stearate

Sucrose (B13894) Stearate (B1226849) in Food Science Research and Engineering

In the realm of food science, sucrose stearate is investigated for its potential to modulate lipid digestion, enhance textural properties, and stabilize complex food structures like foams.

Mechanistic Studies of Lipid Digestion in Emulsified Food Systems

The role of this compound in the gastrointestinal fate of lipids within oil-in-water (O/W) emulsions is a key area of research. Studies have shown that the hydrophilic-lipophilic balance (HLB) of this compound significantly influences lipolysis, the process of lipid digestion. mdpi.com A lower HLB value has been correlated with a reduction in the rate of lipid digestion in simulated gastrointestinal tract models. mdpi.com This is attributed to the poor emulsifying capacity of lower HLB sucrose stearates and the hydrolysis of the sucrose esters themselves, which can inhibit the digestive action of lipase (B570770). mdpi.comresearchgate.net

HLB Value of this compoundEffect on Lipid Digestion in O/W EmulsionsReference
LowDiminished lipolysis rate mdpi.com
HighPromoted a more stable emulsion and higher lipolysis rate mdpi.com

Influence on Textural Properties and Physicochemical Stability of Food Products

This compound is recognized for its ability to modify the texture and stability of various food products. In starch-based foods like rice cakes, the addition of sucrose fatty acid esters has been shown to result in lower initial hardening, indicating a retardation of starch retrogradation. mdpi.com Similarly, in ready-to-eat (RTE) Samgyetang, a Korean chicken soup, the addition of this compound led to higher sensory acceptability scores and influenced the fatty acid profile of the meat during storage. nih.govresearchgate.net Specifically, it resulted in higher percentages of polyunsaturated fatty acids and lower percentages of monounsaturated fatty acids after certain storage periods. nih.govresearchgate.net

The incorporation of this compound can also impact the viscosity and pourability of oils. In palm olein-based diacylglycerol (POL-DAG) oil, the addition of this compound as a nonionic emulsifier significantly decreased the melting and crystallization temperatures and reduced the hardness of the oil. semanticscholar.org This resulted in a softer slurry and improved pourability, demonstrating the emulsifier's effectiveness in altering the physical properties of fat-based systems. semanticscholar.org Furthermore, all POL-DAG oils with added this compound exhibited shear-thinning behavior, characterized by low consistency coefficients and apparent viscosities. semanticscholar.org

Food ProductEffect of this compound AdditionReference
Rice CakesLower initial hardening mdpi.com
Ready-to-eat SamgyetangHigher overall sensory acceptability, altered fatty acid profile nih.govresearchgate.net
Palm Olein-Based Diacylglycerol OilDecreased melting/crystallization temp., reduced hardness, improved pourability semanticscholar.org
Rice FlourIncreased viscosity, reduced pseudoplasticity of gel koreascience.kr

Contributions to Aerated Food Systems (e.g., Foams, Oleofoams)

This compound has shown significant promise in the stabilization of aerated food systems, including traditional foams and water-free "oleofoams." mdpi.comresearchgate.net Oleofoams, which consist of air bubbles dispersed in a continuous oil phase, are an emerging area of interest for creating food products with novel textures and reduced fat content. biomedres.us

A novel strategy for creating highly stable oleofoams involves whipping a mixture of sucrose ester and vegetable oil at high temperatures to form a foam, followed by rapid cooling to induce in-situ crystallization of the surfactant around the air bubbles. acs.org This method has been shown to produce oleofoams with high overrun (up to 330%) and excellent stability for extended periods, without issues of drainage or coalescence. biomedres.usacs.org

Oleofoam PropertyInfluence of this compoundReference
Air Incorporation (Overrun)Higher with more hydrophilic (high HLB) sucrose esters researchgate.net
StabilityEnhanced by in-situ crystallization of this compound at the interface researchgate.netacs.org
Bubble SizeInfluenced by HLB value and processing temperature mdpi.com

This compound in Pharmaceutical Formulation Science

In the pharmaceutical industry, this compound is a valuable excipient, particularly in the design of drug delivery systems and the formulation of amorphous solid dispersions.

Design and Characterization of Drug Delivery Systems (e.g., Nanoemulsions, Nonionic Surfactant Vesicles)

This compound is increasingly used as a primary surfactant in the formation of lipid-based drug delivery systems, such as nanoemulsions, for dermal and oral applications. nih.govdntb.gov.ua It has been found to be superior to conventional emulsifiers like lecithin (B1663433) in creating homogeneous and stable nanoemulsions. scribd.comresearchgate.net The use of this compound can lead to the formation of nanoemulsions with improved structure and long-term stability. researchgate.net

Interestingly, by slightly altering the production process, it is possible to create both fluid nanoemulsions and semi-solid macroemulsions with the exact same chemical composition, including 5% (w/w) this compound. nih.gov The semi-solid emulsions exhibit a complex, network-like internal structure formed by the sucrose ester, which imparts high viscosity without the need for additional additives. nih.govdntb.gov.ua Despite the high macroviscosity, the release of model drugs from these semi-solid emulsions was not hindered, indicating that the microviscosity within the formulation was not significantly affected. nih.gov

The addition of other components, such as γ-cyclodextrin, to this compound-based nanoemulsions has been shown to further enhance the skin permeation of certain drugs. researchgate.net Cryo-transmission electron microscopy (cryo-TEM) images suggest that the cyclodextrin (B1172386) incorporates into the interfacial film of the nanoemulsion, which may alter drug release rates and improve the microstructure of the droplets. researchgate.net

Drug Delivery SystemRole of this compoundKey FindingsReference
NanoemulsionsPrimary surfactantSuperior to lecithin in forming homogeneous and stable systems. scribd.comresearchgate.net
Semi-solid MacroemulsionsStructuring agentForms a hydrophilic network leading to high viscosity without impairing drug release. nih.govdntb.gov.ua
Nanoemulsions with γ-cyclodextrinSurfactantSynergistic effect with cyclodextrin enhances skin permeation of drugs. researchgate.net

Excipient Functionality in Amorphous Solid Dispersions

This compound also functions as a valuable excipient in the formulation of amorphous solid dispersions (ASDs), which are used to improve the solubility and dissolution rate of poorly water-soluble drugs. ulisboa.pt In these systems, the drug is dispersed in an amorphous state within a carrier matrix, which can enhance its bioavailability. ulisboa.ptresearchgate.net

Studies have shown that sucrose esters, including this compound, can act as plasticizers when combined with polymers like hydroxypropyl cellulose (B213188) (HPC) and hydroxypropylmethyl cellulose (HPMC) in formulations prepared by hot melt extrusion. ulisboa.pt The addition of this compound was found to make the formulations easier to process. ulisboa.pt Furthermore, the resulting ASDs containing this compound exhibited considerably higher dissolution rates for the model drug indomethacin (B1671933). ulisboa.pt The analysis confirmed the presence of the drug in its amorphous form within the dispersion. ulisboa.pt this compound is listed as a potential surfactant for use in amorphous solid dispersions containing taxane (B156437) drugs. google.com

FormulationFunction of this compoundOutcomeReference
Amorphous Solid Dispersion with IndomethacinPlasticizer, Dissolution enhancerEasier processing, significantly higher drug dissolution ulisboa.pt
Amorphous Solid Dispersion with TaxaneSurfactantComponent of the formulation to enhance solubility google.com

Interactions with Pharmaceutical Polymers (e.g., Cellulose Derivatives)

This compound has been investigated for its interactions with common pharmaceutical polymers, particularly cellulose derivatives like hydroxypropyl methylcellulose (B11928114) (HPMC) and hydroxypropyl cellulose (HPC). ulisboa.pt These interactions are crucial in the development of drug delivery systems, such as amorphous solid dispersions (ASDs), where the polymer acts as a matrix to prevent the recrystallization of the amorphous drug. ulisboa.pt

In studies involving hot melt extrusion, this compound has been shown to act as a plasticizer in formulations containing cellulose derivatives, making them easier to process. ulisboa.pt Research comparing HPMC and HPC formulations with the poorly water-soluble drug indomethacin found that the addition of this compound significantly improved drug dissolution. ulisboa.pt The dissolution enhancement was more pronounced in formulations with HPC, which was also easier to process during hot melt extrusion. ulisboa.pt The hydrophobicity of this compound is believed to contribute to this effect, potentially by improving the solubility of the active pharmaceutical ingredient (API) within the formulation. ulisboa.pt

Further studies have explored the synergistic effects of sugar esters and HPMC in stabilizing amorphous drugs in aqueous suspensions. nih.gov In the case of amorphous cefditoren (B193786) pivoxil (CDTR-PI), a combination of a sugar ester and HPMC provided a greater stabilizing effect than either additive alone. nih.gov It is proposed that they stabilize the amorphous drug through different but complementary mechanisms. nih.gov Zeta potential measurements indicated that both this compound and HPMC adsorb onto the drug particles without competing, while Raman spectra suggested they interact with the same sites on the drug molecule. nih.gov The proposed mechanism is that HPMC primarily inhibits crystal growth through a small amount of adsorption, whereas the sugar ester, with a larger amount of adsorption, inhibits both nucleation and crystal growth. nih.gov This dual action results in a "hybrid effect" that enhances the physicochemical stability of the amorphous drug in suspension. nih.gov

The table below summarizes findings on the interaction between this compound and cellulose derivatives.

PolymerDrug ModelFormulation MethodKey FindingsReference
Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Cellulose (HPC)IndomethacinHot Melt ExtrusionThis compound acts as a plasticizer, improves processing, and enhances drug dissolution, particularly with HPC. ulisboa.pt ulisboa.pt
Hydroxypropyl Methylcellulose (HPMC)Cefditoren PivoxilAqueous SuspensionSucrose ester and HPMC show a synergistic effect in stabilizing the amorphous drug by inhibiting nucleation and crystal growth. nih.gov nih.gov

Enhancement of Active Pharmaceutical Ingredient Solubilization

A primary challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. ulisboa.ptnih.govpharmaexcipients.com this compound, as a surfactant, is utilized to overcome this challenge. ugent.benih.gov Surfactants, when used at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic drug molecules, thereby increasing their solubility in aqueous environments. ugent.be

Research has demonstrated the effectiveness of this compound in enhancing the dissolution of various poorly soluble drugs. In lipid matrix tablets, the inclusion of this compound as a surfactant can significantly modulate drug release. nih.gov For instance, in etodolac (B1671708) tablets, the hydrophile-lipophile balance (HLB) of the this compound was found to influence the release rate; a higher HLB value resulted in a faster drug release. nih.gov A formulation containing this compound with an HLB of 5 successfully delivered over 90% of the etodolac over a 12-hour period, following non-Fickian (anomalous) controlled-release kinetics. nih.gov Scanning electron microscopy confirmed that this was facilitated by the formation of pores within the matrix upon contact with the dissolution medium. nih.gov

In another study, the addition of this compound to solid dispersions of indomethacin with cellulose derivatives led to a considerable increase in the amount of drug released compared to formulations without the sucrose ester. ulisboa.pt This suggests that this compound can effectively enhance the solubilization of the API within the solid matrix, making it more available for dissolution. ulisboa.pt The development of nanoemulsions is another advanced strategy for enhancing drug solubility and skin permeation. nih.govnih.gov Studies have shown that nanoemulsions stabilized with this compound are effective delivery systems for lipophilic drugs, with performance comparable to traditional lecithin-based systems. nih.gov

The table below presents selected research findings on the enhancement of API solubilization by this compound.

APIFormulation TypeKey FindingsReference
EtodolacLipid Matrix TabletThis compound (HLB 5) controlled the release over 12 hours by forming pores in the matrix. Higher HLB led to faster release. nih.gov
IndomethacinAmorphous Solid DispersionAddition of this compound to HPMC/HPC formulations significantly increased the dissolution of the poorly soluble drug. ulisboa.pt
Fludrocortisone AcetateNanoemulsionThis compound-based nanoemulsions provided in vitro skin permeation rates comparable to lecithin-based systems. nih.gov
Cefditoren PivoxilAqueous SuspensionSucrose ester, in combination with HPMC, improved the physicochemical stability of the amorphous drug, preventing crystallization. nih.gov

This compound in Materials Science and Colloidal Engineering

Development of Oleogels and Oil Structuring Mechanisms

Oleogels are systems where liquid oil is entrapped within a three-dimensional network of a structuring agent, or "oleogelator," resulting in a semi-solid material. mdpi.commdpi.comsci-hub.st This technology is of great interest for creating structured fats with healthier lipid profiles. nih.gov Sucrose esters, including this compound, have been explored as oleogelators, although they sometimes exhibit low structuring power on their own at lower concentrations. mdpi.comresearchgate.net

The ability of this compound to form oleogels is highly dependent on its hydrophilic-lipophilic balance (HLB) and the processing route used. mdpi.comuliege.be Three primary oleogelation routes have been studied: the traditional melting method, an ethanol-based route, and a foam-template approach. mdpi.comuliege.be Research evaluating sucrose esters with different HLB values (ranging from 2 to 15) found that their effectiveness varied significantly with the method used. researchgate.netuliege.be For example, a this compound with an HLB of 11 (SP50) formed a solid-like oleogel with the highest hardness (0.4 ± 0.1 N) and elastic modulus (4589 ± 89 Pa) when using the ethanol (B145695) route with 10% sucrose ester. uliege.be In contrast, a this compound with an HLB of 15 (SP70) showed good potential as an oleogelator using the foam-template method, which yielded a high oil binding capacity. uliege.be

The structuring mechanism often involves the self-assembly of the oleogelator molecules into a network that immobilizes the oil. sci-hub.st For some sucrose esters, this can involve the formation of crystalline structures or liquid crystals. dntb.gov.ua The effectiveness of this compound as an oleogelator can be significantly improved by combining it with other oleogelators, such as monoglycerides (B3428702) (MG) or hard-fat (HF). mdpi.com Studies on binary blends have shown synergistic interactions. For instance, combining sucrose stearates (SP50 and SP70) with MG or HF led to more well-structured oleogels with higher hardness (~0.8 N), greater viscoelasticity (160 kPa), and 100% oil-binding capacity. mdpi.comdntb.gov.ua This enhancement is attributed to the reinforcement of hydrogen bonds between the components. mdpi.comdntb.gov.ua

The following table details the physical properties of oleogels made with different sucrose stearates (SP) and production methods.

Sucrose Ester (HLB)Oleogelation RouteOleogelator Conc.Hardness (N)Elastic Modulus (G') (Pa)Key ObservationReference
SP50 (11)Ethanol10%0.4 ± 0.14589 ± 89Showed a solid-like structure. uliege.be
SP70 (15)Foam-Template10%< 0.05-High oil binding capacity but low hardness. uliege.bearxiv.org
SP10 (2)Traditional10%--Formed a very liquid gel. uliege.be
SP30 (6)All tested routes10%--Did not form a potential oleogel structure. uliege.be
SP50+SP70+MG/HFFoam-Template10% (1:1 binary mix)~0.8160,000Well-structured oleogels with 100% oil-binding capacity. mdpi.comdntb.gov.ua

Fabrication of Complex Colloidal Systems (e.g., Foamulations)

This compound's utility extends to the fabrication of more complex colloidal systems, which include foams and intricate emulsions sometimes referred to as "foamulations." ulprospector.comresearchgate.net These systems involve the dispersion of gas bubbles, in addition to liquid droplets, within a continuous phase. The amphiphilic nature of this compound allows it to stabilize the interfaces between oil, water, and air. arxiv.org

This compound has been identified as an effective stabilizer for aqueous foams and emulsions, with its performance influenced by the degree of esterification. arxiv.org The presence of higher-esterified sucrose stearates alongside monoesters can enhance the long-term stability of these systems. arxiv.org In certain semi-solid emulsions stabilized by sucrose stearates like S-970 or S-1170, air bubbles were found to coexist with oil droplets, creating a complex "foamulsion." researchgate.net The stability of these systems is significantly increased by the peculiar rheological behavior of the this compound, which can form a gel-like network in the aqueous phase, even at concentrations as low as 5% w/w. nih.govresearchgate.net

The foam-template method, used in oleogel production, is another example of creating a complex colloidal system. mdpi.com This indirect method involves creating a foam (an air-in-water dispersion) stabilized by the hydrophilic this compound, which is then used as a template. mdpi.comresearchgate.net The water is subsequently removed and replaced by oil, resulting in a structured oleogel. mdpi.com This technique is particularly useful for more hydrophilic sucrose stearates (like those with HLB 15) that cannot be directly dispersed in oil. mdpi.comuliege.be The resulting structure's ability to entrap oil is a direct consequence of the initial foam architecture. uliege.be

Advanced Analytical and Characterization Methodologies in Sucrose Stearate Research

Spectroscopic Analysis (e.g., Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are fundamental in confirming the chemical identity and structure of sucrose (B13894) stearate (B1226849).

Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify the key functional groups within the sucrose stearate molecule. The FTIR spectrum of this compound typically displays a characteristic band around 1740 cm⁻¹, which is attributed to the C=O stretching vibration of the ester group, confirming the esterification of sucrose with stearic acid. researchgate.net Another significant peak is observed around 1051 cm⁻¹, corresponding to the C-O single bond. ekb.eg The presence of methylene (B1212753) groups (-CH2-) from the fatty acid chain is indicated by an absorption band around 1466 cm⁻¹, while a peak at approximately 1376 cm⁻¹ is due to the methyl group (-CH3) at the end of the hydrocarbon chain. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly Proton (¹H) NMR, provides detailed information about the molecular structure. The ¹H NMR spectrum of this compound can be divided into two main regions. The region between 0 and 3.0 ppm corresponds to the protons of the methyl and methylene groups of the long-chain acyl substituent. ekb.eg Specifically, the methyl group protons typically appear as a signal between 0.87 and 0.99 ppm, while the methylene group protons are observed in the range of 1.17 to 2.02 ppm. ekb.eg The second region, from 3.0 to 6.0 ppm, is characteristic of the protons belonging to the sucrose moiety. ekb.eg The glucose protons of the glucopyranose unit are found between 3.34 and 5.40 ppm, and the fructose (B13574) protons of the fructofuranose unit are in the 3.5 to 4.5 ppm range. ekb.eg

Chromatographic Separation and Quantitative Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating and quantifying the different components in commercial this compound products, which are often mixtures of mono-, di-, and triesters.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of sucrose esters. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common approach for separating these esters. nih.gov Detection can be achieved using a refractive index detector (RID), evaporative light scattering detector (ELSD), or a charged aerosol detector (CAD). nih.gov A study detailing the analysis of sucrose stearates used a Chromolith Fast Gradient reversed-phase column with a gradient elution of methanol (B129727) and water. mdpi.com The column temperature was maintained at 30°C, and an ELSD was operated at 55°C with nitrogen as the nebulizing gas. mdpi.com This method allows for the quantification of monoesters and polyesters in this compound samples. mdpi.com

Gas Chromatography (GC) is another valuable tool, particularly for determining the fatty acid composition and the free sucrose content. For fatty acid analysis, the sucrose esters are first saponified, and the resulting fatty acids are methylated to form fatty acid methyl esters (FAMEs), which are then analyzed by GC. A typical GC system for this purpose would use a DB-WAX column or equivalent with a flame-ionization detector (FID). fao.org For the determination of free sucrose, a silylation derivatization step is necessary before GC analysis. nih.govfao.org The analysis is often performed on a column like 100%-Dimethylpolysiloxane with an FID detector. fao.org

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has emerged as a high-throughput alternative to conventional HPLC, allowing for the rapid separation of mono-, di-, and triesters within a shorter analysis time. nih.gov

Light Scattering Techniques (e.g., Dynamic Light Scattering for Particle Size, Zeta Potential Measurements)

Light scattering techniques are crucial for characterizing the colloidal properties of this compound in dispersions and emulsions.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a primary method for determining the particle size (hydrodynamic diameter) and size distribution of aggregates, micelles, or droplets in this compound-based systems. nih.govunipd.it DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. semanticscholar.org The Stokes-Einstein equation is then used to relate the diffusion rate of the particles to their size. unipd.itsemanticscholar.org For instance, DLS has been used to measure the droplet size of nanoemulsions stabilized by this compound, with samples often diluted with distilled water to reduce opalescence before measurement. nih.gov

Zeta Potential Measurements are also performed using DLS instruments to assess the surface charge of particles in a dispersion. mdpi.com The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. This information is vital for understanding the stability of emulsions and suspensions, as a higher absolute zeta potential generally indicates better colloidal stability. mdpi.com

Microscopic Imaging Techniques (e.g., Optical Microscopy, Cryo-Transmission Electron Microscopy, Electron Microscopy)

Microscopic techniques provide direct visual evidence of the microstructure and morphology of this compound in various formulations.

Optical Light Microscopy is used for observing larger structures, such as the network formation in macroemulsions. mdpi.com It can reveal the presence of structures visible to the eye and provide information about texture. mdpi.com

Cryo-Transmission Electron Microscopy (Cryo-TEM) allows for the visualization of the nanostructure of this compound systems in their native, hydrated state. This technique involves rapidly freezing the sample to vitrify the water, preserving the delicate structures. Cryo-TEM has been instrumental in revealing the formation of hydrophilic networks and finely structured aggregates of surplus surfactant in emulsions. mdpi.com

Electron Microscopy (EM) , including Scanning Electron Microscopy (SEM), provides high-resolution images of the surface morphology of materials. SEM has been used to observe the structure of rice porridge containing this compound, revealing details about its texture and composition. nih.gov

Thermal Analysis (e.g., Differential Scanning Calorimetry for Phase Transitions)

Thermal analysis techniques are employed to study the thermal behavior of this compound, such as melting points and phase transitions.

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermal properties of this compound and its formulations. mdpi.comresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, glass transitions, and the heat of fusion. nih.govu-szeged.hu For example, DSC studies have shown that this compound can alter the crystallization and melting behavior of oils, indicating an interaction between the emulsifier and the lipid matrix. mdpi.comresearchgate.net The melting point of this compound itself is reported to be in the range of 67-71°C. specialchem.com DSC thermograms of etodolac (B1671708) lipid dispersions containing this compound have been used to study the physical state of the drug within the lipid matrix. nih.gov

Small-Angle Scattering (e.g., Small-Angle X-ray Scattering, Wide-Angle X-ray Scattering for Supramolecular Structure Elucidation)

Small-angle and wide-angle scattering techniques are indispensable for elucidating the supramolecular and crystalline structures of this compound assemblies.

Small-Angle X-ray Scattering (SAXS) provides information on the size, shape, and arrangement of nanoscale structures, such as micelles, vesicles, and liquid crystalline phases. frontiersin.orgtandfonline.com SAXS is particularly useful for studying the hierarchical structure of self-assembled systems. frontiersin.org In studies of this compound systems, SAXS has been used to identify lamellar liquid crystalline structures and to determine the repeat distance between the layers. tandfonline.comtandfonline.com

Wide-Angle X-ray Scattering (WAXS) , on the other hand, probes the structure at the atomic and molecular level, providing information about the crystalline packing of molecules. frontiersin.orgresearchgate.net WAXS patterns can reveal the crystalline nature of the material and the arrangement of the fatty acid chains. researchgate.net The combination of SAXS and WAXS (SWAXS) offers a powerful approach for a comprehensive structural characterization, from the molecular packing to the larger supramolecular organization. frontiersin.orgnih.gov

Comprehensive Rheological Characterization (e.g., Viscosity, Gel Strength, Shear Moduli Measurements)

Rheological characterization is essential for understanding the flow behavior and mechanical properties of this compound solutions, gels, and emulsions.

Viscosity Measurements quantify the resistance of a fluid to flow. The viscosity of this compound solutions can be influenced by factors such as concentration and temperature. researchgate.netnih.gov Some aqueous solutions of sucrose esters exhibit a unique temperature response, with a peak in viscosity observed around 40-50 °C. nih.gov

Gel Strength and Shear Moduli Measurements are used to characterize the viscoelastic properties of this compound gels. Dynamic rheological tests, which measure the storage modulus (G') and loss modulus (G''), provide insights into the elastic and viscous nature of the material. tandfonline.com These measurements have shown that this compound can form gels in a temperature- and concentration-dependent manner. nih.gov The rheological properties are closely linked to the microstructure of the system, with transitions from elastic gel-like behavior to viscoelastic liquid-like properties corresponding to changes in the supramolecular arrangement. tandfonline.comtandfonline.com

Data Tables

Table 1: HPLC Parameters for this compound Analysis

ParameterValueReference
ColumnChromolith Fast Gradient reversed-phase mdpi.com
Mobile PhaseGradient of methanol and water mdpi.com
Flow Rate0.3 mL/min mdpi.com
Column Temperature30 °C mdpi.com
DetectorEvaporative Light Scattering Detector (ELSD) mdpi.com
ELSD Temperature55 °C mdpi.com
Injection Volume10 µL mdpi.com

Table 2: Thermal Properties of this compound

PropertyValueReference
Melting Point67-71 °C specialchem.com

Theoretical Frameworks and Mechanistic Investigations of Sucrose Stearate Behavior

Application of Computational Modeling and Simulation Approaches

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating the behavior of sucrose (B13894) stearate (B1226849) at the atomic level. These simulations provide insights into dynamic processes that are difficult to observe experimentally.

Coarse-grained (CG) molecular dynamics simulations are frequently used to study the self-assembly of surfactants like sucrose stearate over longer time and length scales than are accessible with all-atom models. acs.org These simulations can model processes like the formation of micelles, revealing how the molecules aggregate in solution. acs.org For instance, simulations can track the solvent-accessible surface area (SASA) over time to observe the spontaneous formation of micelles from randomly distributed surfactant molecules. acs.org

All-atom (AA) MD simulations offer a more detailed view, providing insights into specific molecular interactions. Studies have used MD simulations to investigate the interaction of sucrose with proteins and other molecules. For example, a room-temperature MD simulation of a carboxy-myoglobin molecule in a sucrose-water matrix revealed that sucrose reduces the amplitude of the protein's atomic fluctuations, indicating a stabilizing effect. nih.gov Such simulations can also analyze the structure of the solvent at the protein interface, showing how sugars like sucrose couple with the protein surface through water molecules. nih.gov

Furthermore, MD simulations have been employed to model the crosslinking process in polyurethane materials where sucrose stearates can act as polyols. researchgate.net These models help in understanding the relationship between the degree of crosslinking and the material's mechanical properties, such as the glass transition temperature (Tg). researchgate.net In other applications, MD simulations have been used to study the effect of external fields, like cosine oscillation electric fields, on the formation of methane (B114726) hydrates, where this compound can act as a kinetic promoter. repec.orgrepec.org

Elucidation of Intermolecular Interaction Mechanisms (e.g., Hydrogen Bonding Networks)

The unique properties of this compound are largely governed by its capacity for intermolecular interactions, with hydrogen bonding being the most significant. The sucrose head group contains eight hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors, while the stearate tail provides a lipophilic region for hydrophobic interactions. mdpi.comscispace.com

Hydrogen bonds are strong, specific dipole-dipole interactions that occur when hydrogen is bonded to a highly electronegative atom like oxygen. libretexts.org The extensive network of hydrogen bonds that can be formed by this compound molecules is crucial to its behavior. mdpi.com In aqueous systems, these hydroxyl groups interact strongly with water molecules. mdpi.com In multi-component systems, such as in starch-based foods, the hydroxyl groups of this compound can form a broad hydrogen-bonding network with starch and water molecules. mdpi.com This interaction can reduce the mobility of starch chains, thereby delaying retrogradation and recrystallization. mdpi.com

The presence of co-surfactants can interfere with these hydrogen bonding networks. For example, the addition of sunflower lecithin (B1663433) to sucrose ester oleogels was found to modify the self-assembly of the sucrose esters by interrupting the extensive hydrogen bonding between their polar heads. researchgate.net This interference leads to changes in the material's rheological properties and thermal behavior. researchgate.net

Spectroscopic techniques combined with molecular dynamics have been used to directly probe hydrogen bonds. Studies on sucrose in solution have identified specific inter- and intra-molecular hydrogen bonds. diva-portal.org These investigations show that certain hydrogen bonds report on the aggregation of sucrose molecules. diva-portal.org The stabilization energy for a single hydrogen bond in carbohydrates is estimated to be between 17 and 30 kJ mol⁻¹. royalsocietypublishing.org While van der Waals dispersive forces also contribute to cohesion, the primary contribution for small sugars comes from hydrogen bonds. royalsocietypublishing.orgstfc.ac.uk

The interaction between the stearate chain and other non-polar molecules occurs via hydrophobic interactions. In oil-based systems, the saturated alkyl chain of this compound allows for strong interaction with the open alkyl chains at a crystal interface, influencing crystallization processes. semanticscholar.orgresearchgate.net

Understanding Co-Crystallization Phenomena in Multi-Component Systems

This compound is known to significantly influence the crystallization behavior of lipids in multi-component systems, a phenomenon critical in the food industry, particularly for products based on fats like palm oil. tandfonline.comdoaj.org The mechanism by which it acts can involve co-crystallization or seeding effects. tandfonline.comdoaj.org

Co-crystallization occurs when this compound molecules, due to the chemical similarity of their fatty acid tail to triacylglycerols (TAGs), are incorporated into the fat crystal lattice. semanticscholar.orgtandfonline.com This incorporation disrupts the typical packing of the TAGs, altering the crystal morphology and growth rate. semanticscholar.orgresearchgate.net Alternatively, this compound can act as a template or seed, inducing heterogeneous nucleation where TAGs crystallize on the surface of the emulsifier. tandfonline.comdoaj.org

Research on palm oil has shown that this compound (specifically S-370) influences the crystallization of high-melting TAGs. tandfonline.comdoaj.org Unlike other emulsifiers that may promote a compact and organized crystal network, this compound tends to promote the formation of looser, more heterogeneous structures. tandfonline.com This can result in a softer texture at lower temperatures. tandfonline.comdoaj.org Studies have also shown that the addition of this compound can retard the crystallization process in palm olein-based diacylglycerol (POL-DAG) oil and palm oil itself. semanticscholar.orgunlp.edu.ar This retardation is attributed to the compatibility of the palmitic and stearic esters with the fatty acids of the oil, allowing them to attach to the crystal surface and hinder the growth of crystalline facets. semanticscholar.orgresearchgate.net

The table below summarizes findings on the effect of this compound on the thermal properties of POL-DAG oil. The addition of the emulsifier leads to a decrease in the onset, endset, and peak temperatures for both crystallization and melting, indicating a modification of the crystallization process.

Table 1: Effect of this compound on Thermal Properties of Palm Olein-Based Diacylglycerol (POL-DAG) Oil. semanticscholar.orgresearchgate.net
SampleCrystallization Onset T (°C)Crystallization Peak T (°C)Melting Onset T (°C)Melting Peak T (°C)
POL-DAG (Control)42.1127.9125.3550.77
POL-DAG + 1 g/kg this compound37.4527.1424.6850.93
POL-DAG + 10 g/kg this compound33.2826.5424.6046.43

This modification of the crystal network also impacts the texture of the final product. The incorporation of this compound has been shown to significantly reduce the hardness of POL-DAG oil, making it softer and easier to pour. semanticscholar.orgresearchgate.net

Development of Predictive Models for Interfacial and Self-Assembly Behavior (e.g., Solubility Parameter Concepts)

Predictive models are crucial for understanding and anticipating the behavior of this compound in various applications, reducing the need for extensive trial-and-error experimentation. One of the key concepts used is the solubility parameter, particularly the Hansen Solubility Parameters (HSP). kinampark.com HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). kinampark.comgoogle.com A substance will tend to dissolve in a solvent with similar HSP values.

A two-dimensional solubility parameter model, simplified from Hansen's three-dimensional model, has been developed to logically interpret the interfacial phenomena of sucrose esters. researchgate.net This model defines regions where sucrose esters are soluble in water, soluble in xylene but not water, or completely soluble in xylene, which helps predict their behavior at an oil-water interface. researchgate.net The changes in interfacial tension and critical micelle concentration (CMC) for different sucrose esters align with the principles derived from this model. researchgate.net

The hydrophilic-lipophilic balance (HLB) system is another widely used predictive tool. The HLB value, which ranges from 1 to 16 for sucrose stearates, indicates whether a surfactant is more hydrophilic or lipophilic and helps in selecting the appropriate emulsifier for a given application (e.g., oil-in-water vs. water-in-oil emulsions). rahn-group.commdpi.com There is a direct correlation between the HLB value of sucrose stearates and properties like the rate of lipolysis in emulsions. mdpi.com Generally, a higher monoester content corresponds to a higher HLB value and greater hydrophilicity. rahn-group.com

Diffusional modeling is also applied to understand the release kinetics of drugs from matrices containing this compound. nih.gov By fitting release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas), researchers can elucidate the mechanism of drug release, such as whether it is diffusion-controlled or follows anomalous (non-Fickian) transport. nih.gov For instance, this compound has been used as a pore-forming agent in lipid matrix tablets, where its HLB value and concentration modulate the drug release rate. nih.gov

The table below lists various grades of this compound with their corresponding HLB values and monoester content, illustrating the range of properties available for formulation design.

Table 2: Properties of Different this compound Grades. rahn-group.com
Grade NameChemical NameHLB ValueMonoester Content (%)
Sisterna SP70-CThis compound1570
Sisterna SP50-CThis compound1150
Sisterna SP30-CSucrose Distearate630
Sisterna SP10-CSucrose Polystearate210
Sisterna SP01-CSucrose Polystearate&lt;11

Future Research Directions and Emerging Perspectives for Sucrose Stearate Science

Innovations in Green Chemistry Synthesis and Sustainable Production Pathways

The synthesis of sucrose (B13894) stearate (B1226849) is undergoing a green revolution, with a strong emphasis on developing environmentally friendly and efficient production methods. assemblingsugars.frsci-hub.se Traditional chemical synthesis often involves the use of toxic solvents and produces by-products that are difficult to separate. sci-hub.se To address these challenges, researchers are exploring several innovative pathways.

Enzymatic Synthesis: The use of lipases as biocatalysts for the esterification of sucrose with stearic acid is a promising green alternative. e3s-conferences.orgfrontiersin.org This method offers high selectivity, milder reaction conditions, and reduces the formation of unwanted by-products. sci-hub.see3s-conferences.org Research is focused on optimizing reaction conditions, such as temperature and enzyme concentration, and exploring different lipase (B570770) sources to improve yield and efficiency. e3s-conferences.org For instance, a study demonstrated that the enzymatic synthesis of sucrose ester reached a yield of 90.45% at a reaction time of 10 hours with a lipase enzyme ratio of 0.4% (w/w). e3s-conferences.org

Solvent-Free Synthesis: Another significant area of innovation is the development of solvent-free synthesis methods. assemblingsugars.frresearchgate.net One approach involves the co-melting of solid sucrose with multivalent cation soaps, such as magnesium stearate, to create a homogeneous reaction mixture. assemblingsugars.fr This method avoids the use of organic solvents and can lead to the preferential formation of sucrose monoesters. assemblingsugars.fr Research in this area aims to optimize the reaction parameters and explore different metal alkanoates to enhance the reaction kinetics and product selectivity. assemblingsugars.fr

Sustainable Feedstocks: Future research will also increasingly focus on utilizing sustainable and renewable feedstocks. sci-hub.sefrontiersin.org This includes sourcing sucrose from non-food biomass, such as lignocellulosic materials, and utilizing fatty acids from microbial sources (single-cell oils). frontiersin.org An integrated process has been demonstrated where lignocellulosic biomass is used as a source for both the sugar component and the fatty acid component (produced by the oleaginous yeast Cryptococcus curvatus), which are then enzymatically esterified to produce sucrose esters. frontiersin.org

Table 1: Comparison of Sucrose Stearate Synthesis Methods

Synthesis MethodAdvantagesResearch Focus
Enzymatic Synthesis High selectivity, mild conditions, reduced by-products. sci-hub.see3s-conferences.orgOptimizing reaction conditions, exploring new lipase sources. e3s-conferences.org
Solvent-Free Synthesis Environmentally friendly, avoids toxic solvents, can favor monoester formation. assemblingsugars.frresearchgate.netOptimizing reaction parameters, exploring different metal alkanoates. assemblingsugars.fr
Sustainable Feedstocks Utilizes renewable and non-food resources. sci-hub.sefrontiersin.orgDeveloping efficient conversion processes for lignocellulosic biomass and microbial oils. frontiersin.org

Advanced Supramolecular Engineering for Tailored Functionality

This compound molecules possess the ability to self-assemble into various supramolecular structures, such as micelles, vesicles, and lamellar phases. arxiv.orgresearchgate.net Advanced supramolecular engineering aims to control and manipulate these structures to create materials with tailored functionalities.

Future research will focus on understanding the factors that govern the self-assembly process, including the degree of esterification, the length of the fatty acid chain, temperature, and the presence of other molecules. arxiv.orgnih.gov By precisely controlling these parameters, it will be possible to design this compound-based systems with specific properties, such as controlled release of active ingredients, enhanced emulsification, and novel rheological behavior. nih.gov

For example, the ratio of monoesters to diesters in a this compound mixture has been shown to significantly influence its temperature-dependent viscosity, with the formation of wormlike mixed micelles at specific temperatures leading to a viscosity peak. nih.gov Furthermore, the gel-forming ability of this compound mixtures with an intermediate hydrophilic/lipophilic balance (HLB) can be exploited to create semi-solid formulations. nih.gov

Expansion of Applications in Novel Sustainable Technologies

The unique properties of this compound, including its biodegradability, non-toxicity, and versatile emulsifying capabilities, make it an ideal candidate for a wide range of sustainable technologies. sci-hub.searxiv.org

Future applications are expected to extend beyond its current use in the food, cosmetic, and pharmaceutical industries. sci-hub.searxiv.orgmdpi.com Research is exploring the use of this compound in:

Green Formulations: Developing environmentally friendly cleaning products, agrochemicals, and industrial lubricants.

Bioremediation: Utilizing this compound-stabilized emulsions for the cleanup of oil spills and other environmental contaminants.

Advanced Materials: Incorporating this compound into biodegradable polymers and composites to enhance their properties and processability.

Energy: Investigating the potential of this compound-based microemulsions as biofuels or in enhanced oil recovery processes.

Integration of this compound in Complex Multi-Component Systems and Hybrid Materials

The ability of this compound to interact with other molecules and materials opens up exciting possibilities for the creation of complex multi-component systems and hybrid materials with synergistic properties. researchgate.net

Research is actively exploring the combination of this compound with other surfactants, polymers, and nanoparticles to develop advanced functional materials. researchgate.net For instance, the combination of this compound with lecithin (B1663433) has been shown to induce gelation in edible oils, creating structured oleogels. researchgate.net

Future work will focus on:

Synergistic Surfactant Systems: Investigating the interactions between this compound and other surfactants to create highly stable emulsions and foams with enhanced performance. researchgate.net

Polymer-Surfactant Complexes: Exploring the complexation of this compound with natural and synthetic polymers to develop novel drug delivery systems, coatings, and hydrogels.

Nanoparticle Stabilization: Utilizing this compound as a biocompatible stabilizer for nanoparticles, enabling their use in biomedical and environmental applications. unipd.it

Hybrid Organic-Inorganic Materials: Creating novel hybrid materials by combining this compound with inorganic components like silica (B1680970) or clay to develop materials with unique mechanical, thermal, and barrier properties.

Deeper Fundamental Understanding of Structure-Function Relationships

A deeper fundamental understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for unlocking its full potential. While the influence of the hydrophilic-lipophilic balance (HLB) is generally understood, a more detailed picture is needed. arxiv.orgmdpi.com

Future research will employ a combination of advanced analytical techniques and computational modeling to elucidate these complex relationships. This includes:

Advanced Characterization: Utilizing techniques such as small-angle X-ray scattering (SAXS), cryo-transmission electron microscopy (cryo-TEM), and nuclear magnetic resonance (NMR) spectroscopy to probe the supramolecular structures of this compound in various systems. nih.govuni-sofia.bg

Molecular Dynamics Simulations: Employing computer simulations to model the self-assembly of this compound molecules and their interactions with other components at the atomic level.

Quantitative Structure-Property Relationship (QSPR) Studies: Developing predictive models that correlate the molecular features of this compound, such as the position of the stearate group on the sucrose molecule, with its functional properties. nih.gov

By gaining a more profound understanding of these structure-function relationships, scientists will be able to rationally design and synthesize novel this compound derivatives with precisely tailored properties for specific applications. For example, research has shown that the position at which the fatty acid chain is attached to the sucrose moiety can have a greater impact on the phase transition temperature than the length of the fatty acid chain itself. arxiv.org

Q & A

Q. What are the standard laboratory methods for synthesizing and characterizing sucrose stearate?

this compound is synthesized via esterification of sucrose with stearic acid, often using enzymatic or chemical catalysts. Characterization involves:

  • Chromatography : HPLC or GC to assess purity and ester composition .
  • Spectroscopy : FTIR and NMR to confirm ester bond formation and structural integrity (e.g., C=O stretch at ~1740 cm⁻¹ in FTIR) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to study melting points and polymer compatibility, as demonstrated in microsphere formulations .

Q. How can researchers verify the emulsifying properties of this compound in experimental settings?

Emulsification efficiency is tested using:

  • Phase Behavior Studies : Measure critical micelle concentration (CMC) via conductivity or surface tension assays.
  • Stability Tests : Monitor emulsion separation over time under varying pH, temperature, and ionic strength conditions .
  • Particle Size Analysis : Dynamic light scattering (DLS) to assess droplet size distribution .

Q. What techniques are used to quantify this compound in complex matrices (e.g., drug formulations)?

  • Extraction Methods : Solid-phase extraction (SPE) or liquid-liquid partitioning to isolate this compound.
  • Quantitative Analysis : Reverse-phase HPLC with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) for sensitivity .

Advanced Research Questions

Q. How does the concentration of this compound influence drug release kinetics in polymer-based microspheres?

  • Experimental Design : Vary this compound concentrations (e.g., 0.5–5% w/w) in Eudragit RS microspheres. Use flow-through cell dissolution tests to measure release profiles (e.g., 60–480 minutes) .
  • Key Variables : Monitor particle size (521–2000 µm for this compound) and encapsulation efficiency (~73%) .
  • Mechanistic Insight : DSC and SEM can reveal polymer-drug interactions and surface morphology changes affecting release .

Q. How can conflicting data on this compound’s performance compared to other dispersing agents (e.g., aluminum tristearate) be resolved?

  • Contradiction Analysis : Compare release rates (e.g., 80% drug release in 60 vs. 480 minutes) by isolating variables like dispersant hydrophobicity and polymer compatibility .
  • Multivariate Testing : Use factorial designs to evaluate interactions between dispersant type, concentration, and processing parameters (e.g., stirring speed during emulsion formation) .

Q. What statistical frameworks are appropriate for analyzing this compound’s effects in formulation studies?

  • Data Normalization : Apply log transformation to non-linear release data.
  • Hypothesis Testing : ANOVA to compare mean particle sizes or release rates across groups.
  • Regression Models : Correlate dispersant concentration with encapsulation efficiency using linear or polynomial regression .

Q. How can systematic reviews identify gaps in this compound research for targeted drug delivery?

  • Literature Synthesis : Map studies by application (e.g., oral, topical) and methodology (e.g., in vitro vs. in vivo).
  • Gap Analysis : Highlight understudied areas, such as long-term stability in biological fluids or synergy with novel polymers .

Methodological Best Practices

  • Documentation : Follow IMRaD structure for clarity: detail synthesis protocols in Methods, present particle size distributions in Results, and contextualize release profiles in Discussion .
  • Data Reproducibility : Report exact molar ratios in synthesis and equipment settings (e.g., homogenizer speed) to enable replication .
  • Ethical Compliance : For biomedical studies, adhere to ethical guidelines for in vivo testing, including sample size justification and institutional approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.